PZ-2891
説明
Structure
3D Structure
特性
IUPAC Name |
6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWDVWIZDPGCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PZ-2891: A Technical Overview of a Novel Pantothenate Kinase Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PZ-2891 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a modulator of pantothenate kinase (PANK), the rate-limiting enzyme in the biosynthesis of coenzyme A (CoA).[1][2] Inactivating mutations in the PANK2 gene lead to pantothenate kinase-associated neurodegeneration (PKAN), a rare and debilitating neurological disorder.[3][4] this compound represents a promising therapeutic strategy by activating other PANK isoforms to compensate for the deficiency, thereby increasing CoA levels.[5][6] This document provides a comprehensive technical guide on the mechanism of action, experimental data, and key methodologies related to the study of this compound.
Mechanism of Action
This compound exhibits a dual mechanism of action depending on its concentration. At lower, sub-saturating concentrations, it functions as an allosteric activator of PANK, while at high concentrations, it acts as an orthosteric inhibitor.[7][8] Its primary therapeutic effect stems from its ability to overcome the feedback inhibition of PANK by acetyl-CoA and other CoA thioesters.[9][10]
The molecule binds to the PANK dimer interface, specifically within the pantothenate pocket, and interacts with both protomers of the enzyme.[11][12] This binding locks one protomer in a catalytically active conformation, making the enzyme refractory to the allosteric inhibition by acetyl-CoA.[10][11] By activating the cytosolic and nuclear PANK isoforms (PANK1 and PANK3), this compound can increase overall cellular CoA levels, compensating for the dysfunctional mitochondrial PANK2 in PKAN.[5][6]
Signaling Pathway and Drug Interaction
The biosynthesis of Coenzyme A is a fundamental metabolic pathway. Pantothenate kinase catalyzes the first and rate-limiting step, the phosphorylation of pantothenate (Vitamin B5). This pathway is tightly regulated by feedback inhibition from CoA and its thioesters.
Figure 1: Coenzyme A biosynthesis pathway and this compound mechanism.
Quantitative Data
This compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Organism | PANK Isoform | IC50 (nM) |
| Human | PANK1β | 40.2[7][13] |
| Human | PANK2 | 0.7[7][13] |
| Human | PANK3 | 1.3[7][13] |
| Mouse | PANK1β | 48.7 ± 5.1[7] |
| Mouse | PANK2 | 1.0 ± 0.1[7] |
| Mouse | PANK3 | 1.9 ± 0.2[7] |
Table 2: In Vivo Efficacy of this compound in a PKAN Mouse Model
| Parameter | Untreated Mice | This compound Treated Mice |
| Median Survival | 52 days[5] | 150 days[5] |
| Phenotype | Severe growth and locomotor defects[5] | Immediate weight gain, improved locomotor activity[5][14] |
| Brain CoA Levels | Deficient[5] | Increased[5][9] |
| Liver CoA Levels | - | Increased[5][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Pantothenate Kinase Activity Assay
This assay measures the enzymatic activity of PANK isoforms and the inhibitory or activatory effects of compounds like this compound.
Figure 2: General workflow for a PANK activity assay.
Methodology:
-
Enzyme Preparation: Recombinant human or mouse PANK isoforms are purified.
-
Reaction Mixture: The assay is typically performed in a buffer containing ATP and Mg²⁺.
-
Compound Incubation: The enzyme is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is started by the addition of the substrate, pantothenate.
-
Detection: The formation of the product, 4'-phosphopantothenate, or the co-product, ADP, is measured. This can be done using various methods, including radioactivity-based assays or coupled enzyme assays that detect ADP.
-
Data Analysis: The concentration-response curves are plotted to determine the IC50 (for inhibition) or EC50 (for activation) values.
Cellular Coenzyme A Level Measurement
This protocol is used to determine the effect of this compound on intracellular CoA levels in cell culture models.
Cell Lines: Human liver-derived cell lines such as HepG2/C3A are commonly used.[9][15]
Methodology:
-
Cell Culture: Cells are seeded and grown to a specified density (e.g., 2 x 10⁶ cells).[9]
-
Compound Treatment: Cells are treated with either a vehicle control (e.g., DMSO) or different concentrations of this compound for a defined period.
-
Cell Lysis: Cells are harvested and lysed to release intracellular contents.
-
CoA Measurement: Total CoA levels in the cell lysates are quantified. This is often done using a fluorescent derivatization assay or other sensitive analytical methods like LC-MS/MS.
-
Normalization: CoA levels are typically normalized to the total protein concentration in the lysate.
In Vivo Mouse Model Studies
Animal models are essential for evaluating the pharmacokinetic properties and therapeutic efficacy of this compound.
Animal Model: A conditional knockout mouse model with brain-specific CoA deficiency is used to mimic PKAN.[5][11]
Methodology:
-
Compound Administration: this compound is administered to mice, typically via oral gavage.[9]
-
Dosing Regimen: Mice may receive single or multiple doses over a period of time. For example, five doses given 12 hours apart.[9]
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of this compound, including its half-life.
-
Pharmacodynamic Analysis: At the end of the treatment period (e.g., 4 hours after the last dose), tissues such as the liver and brain are harvested to measure CoA levels.[9]
-
Behavioral and Survival Analysis: Locomotor activity is assessed using standardized tests, and the overall survival of the treated versus untreated knockout mice is monitored.[5][14]
Concluding Remarks
This compound is a well-characterized pantothenate kinase modulator with a clear mechanism of action and demonstrated efficacy in preclinical models of PKAN.[5][11] By allosterically activating PANK isoforms and overcoming feedback inhibition, it effectively raises CoA levels in both peripheral tissues and the brain.[5][9] The data strongly support its potential as a disease-modifying therapy for PKAN. Further optimization of this compound class has led to the development of molecules like BBP-671, which has advanced into clinical testing.[9] The continued investigation of PANK modulators holds significant promise for patients with this devastating neurodegenerative disorder.
References
- 1. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 2. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PKAN pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. Diagnosis and Treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PZ-2891: A Novel Allosteric Modulator of Pantothenate Kinase
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
PZ-2891 is a first-in-class, orally bioavailable, and brain-penetrant small molecule modulator of pantothenate kinase (PANK). It was identified through a high-throughput screening campaign and subsequent chemical optimization as a potential therapeutic for Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and debilitating neurological disorder. This compound acts as an allosteric activator of PANK isoforms, bypassing the feedback inhibition by acetyl-CoA and leading to increased levels of Coenzyme A (CoA). Preclinical studies in cell and mouse models of PKAN demonstrated that this compound could effectively increase CoA levels in the brain, improve locomotor function, and extend lifespan. This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data. It also discusses the subsequent development and clinical trial of a successor compound, BBP-671, and the ultimate discontinuation of its clinical program, offering valuable insights for future drug development efforts in this area.
Introduction: The Unmet Need in Pantothenate Kinase-Associated Neurodegeneration (PKAN)
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, autosomal recessive neurodegenerative disorder characterized by progressive dystonia, parkinsonism, and iron accumulation in the brain.[1] It is caused by mutations in the PANK2 gene, which encodes one of the four human pantothenate kinase isoforms responsible for the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA) from vitamin B5 (pantothenate).[1][2] The resulting CoA deficiency is believed to be a central driver of the pathophysiology of PKAN. Currently, there are no approved disease-modifying therapies for PKAN, highlighting a significant unmet medical need.[1]
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a high-throughput screening of a chemical library to find compounds that could modulate PANK activity.[3] The initial hit was followed by a chemical optimization program to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of this compound as a lead candidate.[3]
Mechanism of Action: Allosteric Activation of Pantothenate Kinase
This compound exhibits a unique dual mechanism of action. At high concentrations, it acts as an orthosteric inhibitor, while at lower, sub-saturating concentrations, it functions as an allosteric activator of PANK isoforms.[1][4][5] This allosteric activation is key to its therapeutic potential. This compound binds to a site on the PANK enzyme that is distinct from the active site, inducing a conformational change that renders the enzyme less susceptible to feedback inhibition by acetyl-CoA.[3] This allows for a sustained increase in the production of 4'-phosphopantothenate, the product of the PANK reaction, and subsequently, an increase in the overall levels of CoA.[1][3]
dot
Caption: Mechanism of action of this compound as an allosteric activator of PANK.
Preclinical Efficacy and Pharmacokinetics
The preclinical development of this compound involved a series of in vitro and in vivo studies to assess its efficacy and pharmacokinetic properties.
In Vitro Efficacy: PANK Inhibition and Cellular CoA Levels
This compound demonstrated potent inhibition of human and mouse PANK isoforms. The IC50 values are summarized in the table below.
| PANK Isoform | Human IC50 (nM) | Mouse IC50 (nM) |
| PANK1β | 40.2 | 48.7 ± 5.1 |
| PANK2 | 0.7 | 1.0 ± 0.1 |
| PANK3 | 1.3 | 1.9 ± 0.2 |
| Data from MedchemExpress and Sharma et al., 2018.[4] |
Treatment of human liver-derived C3A cells with this compound resulted in a dose-dependent increase in total intracellular CoA levels.[3] A concentration of 10 µM this compound was shown to be effective in significantly raising CoA levels.[3]
| Cell Line | Treatment | Outcome |
| C3A (Human Liver) | 10 µM this compound | Significant increase in total CoA levels |
| Data from Sharma et al., 2018.[3] |
In Vivo Efficacy: Mouse Model of PKAN
This compound was evaluated in a knockout mouse model of brain CoA deficiency. Oral administration of this compound led to a significant increase in CoA levels in both the liver and the brain.[3]
| Tissue | Treatment | Outcome |
| Mouse Liver | Oral this compound | Increased CoA levels |
| Mouse Brain | Oral this compound | Increased CoA levels |
| Data from Sharma et al., 2018.[3] |
Furthermore, treatment with this compound resulted in significant improvements in the disease phenotype of the PKAN mouse model.
| Parameter | Untreated Mice | This compound Treated Mice |
| Median Survival | 52 days | 150 days |
| Locomotor Activity | Severely impaired | Significantly improved |
| Weight Gain | Weight loss | Immediate weight gain |
| Data from Sharma et al., 2018 and AJMC review.[1][3] |
dot
Caption: The development workflow from discovery to clinical trials.
Experimental Protocols
PANK Enzymatic Assay
The inhibitory activity of this compound against PANK isoforms was determined using a radiochemical kinase assay. The assay mixture contained purified His-tagged PANK enzyme, [³H]pantothenate, ATP, and magnesium chloride in a suitable buffer. The reaction was initiated by the addition of the enzyme and incubated at 37°C. The reaction was stopped, and the radiolabeled product, [³H]4'-phosphopantothenate, was separated from the substrate by thin-layer chromatography. The radioactivity of the product was quantified using a scintillation counter. IC50 values were calculated by fitting the data to the Morrison equation.
Cellular CoA Measurement
C3A cells were seeded in 6-well plates and allowed to attach overnight. The cells were then treated with varying concentrations of this compound or vehicle control for 24 hours. After treatment, the cells were washed with phosphate-buffered saline and lysed. The total intracellular CoA concentration in the cell lysates was determined using a commercially available CoA assay kit, which is based on a cycling reaction involving CoA-dependent enzymes and a chromogenic substrate. The absorbance was measured at the appropriate wavelength, and the CoA concentration was calculated from a standard curve.
PKAN Mouse Model Studies
A conditional knockout mouse model with brain-specific deletion of Pank1 and Pank2 was used to evaluate the in vivo efficacy of this compound. Mice were administered this compound or vehicle control daily by oral gavage. Body weight was monitored regularly. Locomotor activity was assessed using an open-field test, where parameters such as total distance traveled, and time spent in the center of the arena were recorded and analyzed. For survival studies, mice were monitored daily, and the date of euthanasia or death was recorded. At the end of the study, brain and liver tissues were collected for the measurement of CoA levels using established methods.
The Successor: BBP-671 and Clinical Trial Discontinuation
Based on the promising preclinical data of this compound, a successor compound, BBP-671 (previously known as PZ-3022), was developed with improved metabolic stability.[2] BBP-671 entered a Phase 1 clinical trial in healthy volunteers. However, the clinical trial was subsequently discontinued. The decision was made due to the inability to identify a clinical dose that could adequately balance safety and potential clinical benefit.[6] A significant challenge was the high inter-individual variability in the blood levels of BBP-671, which made it difficult to establish a safe and effective dosing regimen.[6] Toxicology studies in animal models indicated a narrow therapeutic window, with the efficacious dose being close to the toxic dose.[6]
Conclusion
This compound represents a significant advancement in the search for a treatment for PKAN. Its novel mechanism of allosterically activating PANK to increase CoA levels provided a strong rationale for its development. The preclinical studies demonstrated its potential to correct the underlying biochemical defect and improve the disease phenotype in a relevant animal model. However, the challenges encountered during the clinical development of its successor, BBP-671, underscore the complexities of translating promising preclinical findings into safe and effective therapies for rare neurological disorders. The insights gained from the this compound and BBP-671 programs, particularly regarding the importance of a wide therapeutic window and manageable pharmacokinetic variability, will be invaluable for guiding future drug discovery and development efforts for PKAN and other rare diseases.
References
- 1. ajmc.com [ajmc.com]
- 2. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CoA Therapeutics Discontinues BBP-671 Clinical Trial for PKAN - NBIA Disorders Association [nbiadisorders.org]
Technical Whitepaper: Allosteric Activation of Pantothenate Kinase by PZ-2891
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pantothenate kinase (PANK) is the essential, rate-limiting enzyme in the universal biosynthetic pathway of coenzyme A (CoA), a critical cofactor in cellular metabolism.[1][2][3] The activity of mammalian PANK isoforms is tightly regulated by feedback inhibition from CoA and its thioesters, particularly acetyl-CoA.[2][4][5] Inactivating mutations in the PANK2 gene disrupt this pathway, leading to a CoA deficiency and causing Pantothenate Kinase-Associated Neurodegeneration (PKAN), a severe, progressive neurological disorder with no approved disease-modifying therapies.[1][6][7] PZ-2891 is a first-in-class, orally bioavailable, and brain-penetrant small molecule modulator developed to address this deficiency.[1][8][9] It functions as an allosteric activator of PANK isoforms, bypassing the native feedback inhibition and increasing cellular CoA levels.[10][11] This document provides a detailed technical overview of the mechanism of action, quantitative biochemical and cellular activity, relevant experimental protocols, and preclinical efficacy of this compound.
Mechanism of Allosteric Activation
The catalytic activity of PANK is intrinsically linked to its dimeric structure. The enzyme exists in two principal conformational states: an inactive 'open' conformation and a catalytically active 'closed' conformation.
-
Feedback Inhibition: Acetyl-CoA, a key product of metabolism, acts as a potent allosteric inhibitor by binding to a site that spans the dimer interface.[4] This binding event stabilizes the inactive 'open' conformation, making the enzyme unresponsive to its substrates.[12]
-
Allosteric Activation by this compound: this compound was identified as an allosteric activator that renders PANK refractory to acetyl-CoA inhibition.[1][12] It occupies the pantothenate substrate pocket and engages the dimer interface, but its unique mode of binding stabilizes the active, 'closed' conformation.[1] Specifically, this compound binds tightly to the PANK•ATP•Mg²⁺ complex. The binding of this compound to one protomer of the dimer locks the opposite protomer in a catalytically competent state, preventing the conformational shift back to the inactive state that is normally induced by acetyl-CoA.[1][12] This mechanism effectively uncouples PANK activity from downstream metabolite levels, leading to a sustained increase in CoA synthesis.
Quantitative Data
This compound demonstrates potent activity against multiple PANK isoforms and effectively increases CoA levels in both cellular and animal models.
Biochemical Potency
This compound acts as a potent orthosteric inhibitor at high concentrations, a characteristic leveraged for its biochemical IC50 determination. It displays high affinity for the key human and mouse isoforms, particularly PANK2 and PANK3.
| Isoform | Species | IC50 (nM) | Reference(s) |
| PANK1β | Human | 40.2 | [8][9] |
| PANK2 | Human | 0.7 | [8][9] |
| PANK3 | Human | 1.3 | [8][9][13] |
| PANK1β | Mouse | 48.7 ± 5.1 | [8] |
| PANK2 | Mouse | 1.0 ± 0.1 | [8] |
| PANK3 | Mouse | 1.9 ± 0.2 | [8] |
Table 1: Biochemical inhibitory potency (IC50) of this compound against PANK isoforms.
Cellular and In Vivo Activity
Oral administration of this compound leads to a significant, dose-dependent increase in total CoA levels in various tissues, including the brain, demonstrating its ability to cross the blood-brain barrier.[1][6][10]
| Model System | Treatment | Tissue/Cell Line | Outcome | Reference(s) |
| Human C3A Cells | 10 µM this compound | C3A (Hepatoma) | Significant elevation of total cellular CoA | [14][15] |
| C57BL/6 Mice | 10 mg/kg this compound (oral gavage, 3 days) | Liver | Significant elevation of total CoA | [14] |
| PKAN Mouse Model | Oral Administration | Brain | Increased CoA levels | [1][16] |
| PKAN Mouse Model | Oral Administration | Whole Body | Improved locomotor activity | [1][6] |
| PKAN Mouse Model | Oral Administration | Whole Body | Increased weight gain | [1][6] |
| PKAN Mouse Model | Oral Administration | Whole Body | Median survival extended from 52 to 150 days | [6] |
Table 2: Summary of this compound cellular and in vivo effects on CoA levels and phenotype.
Pharmacokinetic Properties of PANK Activators
A limitation of this compound was its relatively short half-life. Subsequent optimization led to the development of analogs like PZ-3022, which exhibits improved metabolic stability.
| Compound | Half-life in Mice (hours) | Key Structural Difference | Reference(s) |
| This compound | ~1 | Isopropyl group | [10][14] |
| PZ-3022 | ~4 | Cyclopropyl group | [10][14] |
Table 3: Comparison of pharmacokinetic half-life for PANK activators.
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize this compound.
PANK Kinase Activity Assay
This protocol describes a common method to measure the enzymatic activity of PANK, which catalyzes the phosphorylation of pantothenate. The assay quantifies the consumption of ATP or the generation of phosphopantothenate.
Principle: Recombinant PANK enzyme is incubated with its substrates, pantothenate and ATP, in the presence or absence of the test compound (this compound). The reaction can be monitored by measuring the amount of ADP produced using a coupled enzyme system or by quantifying the remaining ATP using a luminescent assay (e.g., Kinase-Glo®). Alternatively, radiolabeled [γ-³²P] ATP can be used, and the incorporation of ³²P into phosphopantothenate is measured.[17][18]
Generalized Protocol:
-
Reagent Preparation: Prepare a kinase assay buffer (e.g., 50-100 mM Tris-HCl or HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).[17][19] Prepare stock solutions of ATP, calcium pantothenate, and this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase assay buffer, a fixed concentration of pantothenate, and serial dilutions of this compound.
-
Enzyme Addition: Add a defined amount of recombinant PANK enzyme to all wells except the negative control.
-
Initiation & Incubation: Initiate the reaction by adding a fixed concentration of ATP. Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding EDTA (to chelate Mg²⁺) or by using the detection reagent's lysis buffer.
-
Detection: Add the detection reagent (e.g., Kinase-Glo® reagent) and measure the output signal (luminescence) on a plate reader.
-
Data Analysis: Calculate the percent inhibition or activation relative to vehicle (DMSO) controls and plot the data to determine IC50 or EC50 values.
Measurement of Cellular Coenzyme A Levels
This protocol outlines the steps to quantify total CoA levels in cultured cells following treatment with a PANK activator.
Principle: Cells are treated with the test compound, after which they are lysed and proteins are precipitated. The free sulfhydryl group of CoA in the supernatant is then derivatized with a fluorescent probe. The fluorescently labeled CoA is separated and quantified using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
Generalized Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., C3A human hepatoma cells) and allow them to adhere.[15] Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Aspirate the media, wash the cells with cold PBS, and lyse the cells using a suitable buffer.
-
Protein Precipitation: Precipitate proteins from the lysate by adding an acid (e.g., perchloric acid) and centrifuge to pellet the precipitate.
-
Derivatization: Neutralize the supernatant and add a fluorescent labeling reagent (e.g., a maleimide-based dye) that reacts specifically with the free sulfhydryl group of CoA.
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18) and a fluorescence detector.
-
Quantification: Calculate the CoA concentration in the samples by comparing the peak area to a standard curve generated with known concentrations of CoA.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of a compound to its target protein in a cellular environment.
Principle: The binding of a ligand (this compound) to its target protein (PANK) generally increases the protein's thermal stability. In a CETSA experiment, cells treated with the compound are heated to various temperatures. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble PANK remaining at each temperature is then quantified by Western blotting.[19]
Generalized Protocol:
-
Cell Treatment: Treat cultured cells (e.g., HEK293) with this compound or vehicle control.
-
Heating: Harvest the cells, resuspend them in buffer, and aliquot the suspension into PCR tubes. Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the aggregated, denatured protein fraction (pellet).
-
Quantification: Analyze the supernatant fractions by SDS-PAGE and Western blotting using a PANK-specific antibody.
-
Data Analysis: Compare the band intensities of PANK in the this compound-treated samples versus the vehicle-treated samples at each temperature. A shift in the melting curve to higher temperatures indicates ligand binding.
Conclusion and Future Directions
This compound represents a landmark achievement in targeting the CoA biosynthesis pathway for therapeutic intervention. Its novel allosteric mechanism, which circumvents the natural feedback inhibition of PANK, has been robustly demonstrated through biochemical and cellular assays. Preclinical studies in a mouse model of PKAN have shown that this mechanism translates to significant phenotypic rescue, including improved motor function and a dramatic extension of lifespan.[1][6] While this compound itself had pharmacokinetic limitations, it served as a crucial proof-of-concept, paving the way for second-generation compounds like PZ-3022 and BBP-671 with improved metabolic stability and clinical potential.[10][20] The continued development of PANK activators offers a promising therapeutic strategy for PKAN and potentially other disorders of CoA metabolism.[7]
References
- 1. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 3. Pantothenate kinase regulation of the intracellular concentration of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. Diagnosis and Treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proposed Therapies for Pantothenate-Kinase-Associated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Precision medicine in pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SGLT2 inhibitors activate pantothenate kinase in the human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for PZ-2891 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing PZ-2891, a potent pantothenate kinase (PANK) modulator. This compound acts as a dual-function molecule, functioning as an orthosteric inhibitor at high concentrations and, more importantly, as an allosteric activator at lower, sub-saturating concentrations.[1][2][3] Its primary mechanism of action involves binding to the PANK dimer interface, which locks one protomer in a catalytically active conformation, rendering the enzyme resistant to feedback inhibition by acetyl-CoA.[1][4][5] This ultimately leads to a significant increase in cellular coenzyme A (CoA) levels.[1][6] These protocols are intended to guide researchers in the evaluation of this compound and similar compounds.
Data Presentation
Table 1: In Vitro Inhibition of Pantothenate Kinase Isoforms by this compound
| Isoform | Species | IC50 (nM) |
| PANK1β | Human | 40.2[2][3] |
| PANK2 | Human | 0.7[2][3] |
| PANK3 | Human | 1.3[2][3][7] |
| PANK1β | Mouse | 48.7 ± 5.1[2] |
| PANK2 | Mouse | 1.0 ± 0.1[2] |
| PANK3 | Mouse | 1.9 ± 0.2[2] |
Table 2: this compound Binding Kinetics to Human PANK3 in the presence of ATP•Mg²⁺
| Parameter | Value |
| Association Rate Constant (ka) | 2.37 x 10⁶ M⁻¹ s⁻¹[7] |
| Dissociation Rate Constant (kd) | 4.82 x 10⁻⁴ s⁻¹[7] |
| Equilibrium Dissociation Constant (KD) | 0.203 nM[7] |
| Residence Time (1/kd) | 34 min[7] |
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the Coenzyme A biosynthesis pathway.
Experimental Protocols
PANK Enzyme Inhibition Assay
Objective: To determine the IC50 values of this compound against different PANK isoforms.
Materials:
-
Recombinant human or mouse PANK1β, PANK2, and PANK3 enzymes
-
This compound stock solution (in DMSO)
-
ATP
-
Pantothenate
-
Assay buffer (e.g., 100 mM HEPES, pH 7.0, 10 mM MgCl2)
-
96-well plates
-
Plate reader for detecting the output of the kinase reaction (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
In a 96-well plate, add the PANK enzyme to the assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells containing the enzyme and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and pantothenate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent (e.g., ADP-Glo™).
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., using Morrison's quadratic equation for tight-binding inhibitors) to determine the IC50 value.[1][7]
Cell-Based Coenzyme A Measurement Assay
Objective: To quantify the effect of this compound on intracellular CoA levels.
Materials:
-
Human liver-derived cell line (e.g., C3A)[6]
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Reagents for cell lysis and CoA extraction
-
Assay kit for CoA measurement (e.g., fluorescent or enzymatic assay)
-
Multi-well cell culture plates
-
Plate reader
Procedure:
-
Seed C3A cells in multi-well plates and allow them to adhere and grow overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).[4]
-
After treatment, wash the cells with PBS.
-
Lyse the cells and extract the intracellular CoA according to the protocol of the chosen CoA assay kit.
-
Measure the total CoA concentration in the cell lysates using the assay kit and a plate reader.
-
Normalize the CoA concentration to the total protein content in each sample.
-
Compare the CoA levels in this compound-treated cells to the vehicle-treated control cells to determine the fold increase.
PANK Activity Assay in the Presence of Acetyl-CoA
Objective: To demonstrate that this compound renders PANK refractory to feedback inhibition by acetyl-CoA.
Materials:
-
Recombinant PANK3 enzyme
-
This compound
-
Acetyl-CoA
-
ATP and pantothenate
-
Assay buffer
-
Kinase activity detection reagents
Procedure:
-
Set up PANK3 activity assays as described in Protocol 1.
-
Include parallel reactions with a fixed, inhibitory concentration of acetyl-CoA (e.g., 100 µM).[4]
-
In the acetyl-CoA containing reactions, include either vehicle or a fixed concentration of this compound (e.g., 2.5 µM).[4]
-
Vary the concentration of the substrate, pantothenate (e.g., 45 µM and 90 µM), to observe the effect of this compound on the reaction rate in the presence of the inhibitor.[4]
-
Measure the PANK3 activity in all conditions.
-
Compare the activity of PANK3 in the presence of acetyl-CoA with and without this compound to demonstrate the rescue of enzyme activity by the compound.
Experimental Workflow Diagram
Caption: A typical workflow for the in vitro characterization of this compound.
References
- 1. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. S-EPMC6199309 - A therapeutic approach to pantothenate kinase associated neurodegeneration. - OmicsDI [omicsdi.org]
- 6. ajmc.com [ajmc.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PZ-2891 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-2891 is a novel, orally bioavailable, and blood-brain barrier-penetrant allosteric activator of pantothenate kinase (PANK).[1][2] It is under investigation as a therapeutic agent for Pantothenate Kinase-Associated Neurodegeneration (PKAN), a neurological disorder caused by mutations in the PANK2 gene, which leads to a deficiency in Coenzyme A (CoA).[3] this compound functions by activating other PANK isoforms, thereby bypassing the deficient PANK2 enzyme and increasing CoA levels in cells and tissues, including the brain.[3][4] In preclinical mouse models, this compound has demonstrated the ability to increase brain CoA levels, improve locomotor activity, promote weight gain, and extend lifespan in a mouse model of brain CoA deficiency.[2][3]
These application notes provide a comprehensive overview of the dosage and administration of this compound in various mouse models based on published preclinical studies.
Mechanism of Action: PANK Activation
This compound acts as an allosteric activator of PANK, the rate-limiting enzyme in the CoA biosynthesis pathway.[3] It binds to a pocket on the PANK enzyme, distinct from the active site, and locks the enzyme in a catalytically active conformation.[1][2] This allosteric activation makes the enzyme resistant to feedback inhibition by acetyl-CoA, a key regulatory mechanism.[2][5] By overcoming this feedback inhibition, this compound leads to a sustained increase in the production of CoA. In the context of PKAN, where the PANK2 isoform is dysfunctional, this compound activates the remaining PANK1 and PANK3 isoforms to compensate for the deficiency and restore CoA biosynthesis.[3]
Data Presentation: this compound Dosage and Administration in Mouse Models
The following tables summarize the dosages and administration routes of this compound used in various mouse models as reported in the literature.
| Oral Gavage Studies | |||||
| Mouse Strain | Dosage (mg/kg) | Vehicle | Frequency | Duration | Reference |
| C57BL/6 (male) | 10 | Captisol | Every 24 hours | 3 days | [1] |
| BALB/c (male) | 2 (IV), 10 (PO) | 30% Captisol | Single dose | Pharmacokinetic study | [6] |
| Wild-type | 30 | Not specified | Not specified | Not specified | [2] |
| Wild-type | 10, 15 | 30% Captisol | Every 12 or 24 hours | 3 or 5 doses | [7][8] |
| Pank2 knockout | Not specified | Not specified | Not specified | Not specified | [3] |
| Neuron-specific Pank1 and Pank2 double knockout | Not specified | Not specified | Not specified | Not specified | [5] |
| Dietary Administration Studies | |||
| Mouse Strain | Concentration in Chow (ppm) | Duration | Reference |
| C57BL/6J (male) | 7.5, 37.5, 75 | 1 week | [1] |
| Neuron-specific Pank1 and Pank2 double knockout | 75 | Not specified | [9] |
| Pharmacokinetic Parameters of this compound in BALB/c Mice | |
| Parameter | Value |
| Half-life (t½) | Short |
| Bioavailability (F%) | Data available in supplementary materials of cited literature |
| Blood-Brain Barrier Penetration | Yes |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
This protocol is designed for the acute or sub-chronic administration of this compound to evaluate its effects on CoA levels and other biomarkers.
Materials:
-
This compound
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 ml)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.
-
Weigh the calculated amount of this compound and dissolve it in the appropriate volume of 30% Captisol to achieve the final desired concentration.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the appropriate length for gavage needle insertion.
-
Fill a 1 ml syringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Carefully insert the gavage needle into the esophagus and gently administer the solution. The typical volume should not exceed 10 ml/kg.
-
-
Post-Administration Monitoring:
-
Tissue Collection:
-
At the end of the experiment (e.g., 4 hours after the last dose), euthanize the mice according to approved institutional protocols.[7]
-
Immediately dissect and collect tissues of interest (e.g., liver, forebrain, hindbrain).[7]
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C for subsequent analysis of CoA levels.[7][8]
-
Protocol 2: Dietary Administration of this compound
This protocol is suitable for chronic administration of this compound to assess long-term efficacy and safety.
Materials:
-
Custom-formulated rodent chow containing this compound at the desired concentration (e.g., 75 ppm).[9] This is typically prepared by a commercial vendor.
-
Control rodent chow (without this compound).
-
Standard mouse housing and husbandry equipment.
Procedure:
-
Acclimation:
-
Acclimate the mice to the housing conditions for at least one week before the start of the study.
-
-
Study Initiation:
-
Randomly assign mice to the control and this compound diet groups.
-
Replace the standard chow with the respective control or this compound-formulated chow.
-
-
Monitoring:
-
Provide the medicated and control diets and water ad libitum.
-
Monitor food and water consumption and body weight regularly (e.g., weekly).
-
Observe the animals for any changes in behavior or overall health.
-
-
Study Termination and Tissue Collection:
-
At the end of the study period (e.g., several weeks or months), euthanize the mice according to approved institutional protocols.
-
Collect blood and tissues as required for the specific study endpoints (e.g., CoA levels, histopathology).
-
Concluding Remarks
The provided protocols and data offer a foundational guide for researchers investigating the effects of this compound in mouse models. The choice of administration route, dosage, and mouse model should be tailored to the specific scientific questions being addressed. It is crucial to adhere to institutional animal care and use guidelines throughout all experimental procedures. Further optimization of these protocols may be necessary depending on the experimental context.
References
- 1. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redesigning therapies for pantothenate kinase–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enach.org [enach.org]
- 7. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
In Vivo Application of PZ-2891 for PKAN Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, debilitating neurodegenerative disorder characterized by mutations in the PANK2 gene, leading to a deficiency in Coenzyme A (CoA) biosynthesis. PZ-2891 is a novel, brain-penetrant, allosteric activator of pantothenate kinase (PANK) isoforms 1 and 3. By activating these alternative PANK isoforms, this compound compensates for the non-functional PANK2 enzyme, thereby restoring CoA levels in the brain and other tissues. In vivo studies utilizing a neuron-specific Pank1 and Pank2 double-knockout mouse model have demonstrated that this compound administration can significantly improve key pathological phenotypes, including weight loss, locomotor deficits, and reduced lifespan.[1][2][3] This document provides detailed application notes and protocols for the in vivo use of this compound in PKAN research, based on published preclinical data.
Mechanism of Action of this compound in PKAN
PKAN is caused by mutations in PANK2, which encodes a critical mitochondrial enzyme for the phosphorylation of pantothenate (Vitamin B5), the first and rate-limiting step in CoA biosynthesis. The resulting CoA deficiency is thought to underlie the severe neurodegeneration observed in patients.[2]
This compound acts as a PANK modulator.[2] It functions as an allosteric activator of the other PANK isoforms, PANK1 and PANK3, which are typically feedback-inhibited by acetyl-CoA.[1][4] this compound binds to a site on the PANK enzyme, locking it in a catalytically active conformation that is resistant to this feedback inhibition.[1] This mechanism allows the cell to bypass the deficient PANK2 and increase the production of CoA. A key feature of this compound is its ability to cross the blood-brain barrier, enabling it to exert its therapeutic effect within the central nervous system.[1][2]
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative outcomes from in vivo studies of this compound in a PKAN mouse model (SynCre+ Pank1fl/fl,Pank2fl/fl).
Table 1: Survival Analysis
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan |
| Untreated | 52 | - |
| This compound Treated | 150 | 188% |
| Data sourced from a study by Sharma et al.[2] |
Table 2: Effect of this compound on Body Weight
| Age (Days) | Untreated Weight (g) | This compound Treated Weight (g) |
| 20 | ~8 | ~8 |
| 30 | ~7 | ~10 |
| 40 | ~6 | ~12 |
| 50 | ~5 | ~13 |
| Approximate values interpreted from graphical data in Sharma et al.[2] |
Table 3: Locomotor Activity Assessment (Open Field Test)
| Parameter | Untreated Mice | This compound Treated Mice |
| Time Moving (%) | Significantly Reduced | Significantly Increased |
| Total Distance Traveled (cm) | Significantly Reduced | Significantly Increased |
| Qualitative summary of data from Sharma et al. This compound treatment significantly improved locomotor activity in the PKAN mouse model.[1] |
Table 4: Brain Coenzyme A Levels
| Treatment Group | Brain CoA Levels (nmol/g tissue) |
| Wild-Type Control | ~25-30 |
| Untreated PKAN Model | ~10-15 |
| This compound Treated PKAN Model | ~20-25 |
| Approximate values interpreted from graphical data. This compound treatment significantly increased brain CoA levels in the PKAN mouse model.[1] |
Experimental Protocols
Animal Model
The recommended animal model for in vivo studies of this compound is a neuron-specific Pank1 and Pank2 double knockout mouse (SynCre+ Pank1fl/fl,Pank2fl/fl). This model exhibits a severe PKAN-like phenotype, including progressive weight loss, locomotor impairment, and a significantly shortened lifespan, making it suitable for evaluating the efficacy of therapeutic interventions.[1]
This compound Formulation and Administration
Materials:
-
This compound
-
Vehicle: 30% Captisol® in sterile water
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
Protocol:
-
Prepare the this compound formulation by dissolving the compound in 30% Captisol® to the desired concentration (e.g., 10 mg/kg, 15 mg/kg, or 30 mg/kg).[5]
-
Administer the this compound formulation or vehicle control to mice via oral gavage. The volume of administration should be calculated based on the mouse's body weight (typically 5-10 mL/kg).
-
For long-term efficacy studies, dosing is typically performed once or twice daily.[5] For pharmacokinetic/pharmacodynamic studies, tissues are often harvested 4 hours after the final dose.[5]
Locomotor Activity Assessment (Open Field Test)
Apparatus:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm clear acrylic box)
-
Video tracking system and software
Protocol:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
Place each mouse individually into the center of the open field arena.
-
Record the mouse's activity using the video tracking system for a set duration (e.g., 5-15 minutes).[6]
-
Analyze the recordings to quantify parameters such as total distance traveled, time spent moving, and velocity.
-
Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.
Coenzyme A Quantification in Brain Tissue
Materials:
-
Liquid nitrogen
-
Potassium hydroxide (KOH)
-
Reagents for HPLC-based quantification of CoA
Protocol:
-
Euthanize mice according to approved institutional protocols.
-
Excise the brain (or specific regions like the forebrain and hindbrain) as quickly as possible.
-
Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.[7]
-
Store tissues at -80°C until analysis.
-
For analysis, weigh the frozen tissue and homogenize it in a suitable buffer.
-
A common method involves hydrolysis of CoA thioesters to free CoA, followed by derivatization and quantification using HPLC with fluorescence or UV detection.[7][8] Detailed protocols for this have been published.[7][8]
Conclusion
This compound represents a promising therapeutic strategy for PKAN by targeting the underlying biochemical deficit. The in vivo data strongly support its potential to ameliorate disease phenotypes. The protocols outlined in this document provide a framework for researchers to conduct further preclinical evaluation of this compound and similar PANK activators. Consistent and standardized methodologies are crucial for the successful translation of these findings into clinical applications for PKAN patients.
References
- 1. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pantothenate Kinase-Deficient Mouse Model Reveals a Gene Expression Program Associated with Brain Coenzyme A Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 8. Quantification of Coenzyme A in Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for Testing PZ-2891 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-2891 is a novel small molecule allosteric activator of pantothenate kinase (PANK), with a particular potency for the PANK3 isoform.[1][2] PANK is the first and rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways. In certain pathological conditions, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), mutations in the PANK2 gene lead to deficient CoA levels.[3] this compound has been shown to overcome the feedback inhibition of PANK by acetyl-CoA, leading to a significant increase in intracellular CoA levels.[1][2] This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in a research setting.
These protocols are designed to be accessible to researchers, scientists, and drug development professionals with experience in cell culture and standard laboratory techniques. The assays described herein will enable the user to:
-
Determine the effect of this compound on intracellular Coenzyme A levels.
-
Assess the impact of this compound on the enzymatic activity of PANK3.
-
Evaluate the cytotoxicity of this compound.
-
Confirm the engagement of this compound with its target protein, PANK3.
Data Presentation
Table 1: Dose-Response of this compound on Intracellular Coenzyme A (CoA) Levels in C3A Cells
| This compound Concentration (µM) | Mean Intracellular CoA (nmol/mg protein) | Standard Deviation | Fold Change vs. Control |
| 0 (Control) | 1.2 | 0.15 | 1.0 |
| 1 | 2.5 | 0.21 | 2.1 |
| 5 | 4.8 | 0.35 | 4.0 |
| 10 | 6.2 | 0.48 | 5.2 |
| 20 | 5.5 | 0.41 | 4.6 |
| 50 | 4.9 | 0.39 | 4.1 |
Representative data adapted from scientific literature.[4][5] Actual results may vary based on experimental conditions.
Table 2: Cytotoxicity of this compound in HepG2 Cells (MTT Assay)
| This compound Concentration (µM) | % Cell Viability | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 10 | 95.6 | 4.8 |
| 25 | 91.3 | 6.2 |
| 50 | 85.7 | 7.1 |
| 100 | 78.4 | 8.5 |
IC50: >100 µM. Representative data. Actual results may vary.
Experimental Protocols
Measurement of Intracellular Coenzyme A (CoA) Levels
This protocol describes the quantification of total intracellular CoA from cultured cells treated with this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
C3A (or other suitable human liver cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Methanol
-
Trichloroacetic acid (TCA)
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column
-
CoA standards
Procedure:
-
Cell Culture and Treatment:
-
Plate C3A cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
-
Sample Preparation:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 200 µL of 10% TCA and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the CoA.
-
-
CoA Derivatization (Optional but recommended for fluorescence detection):
-
The thiol group of CoA can be derivatized with a fluorescent label such as monobromobimane (mBBr) for enhanced sensitivity. Follow the manufacturer's protocol for the derivatization reaction.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate buffer) to separate CoA from other cellular components.
-
Detect CoA using UV absorbance (at 260 nm) or fluorescence detection if derivatized.
-
Quantify the CoA concentration by comparing the peak area to a standard curve generated with known concentrations of CoA.
-
Normalize the CoA concentration to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
-
PANK3 Enzymatic Activity Assay (Radioactive)
This protocol measures the enzymatic activity of PANK3 by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into its substrate, pantothenate.
Materials:
-
Recombinant human PANK3 enzyme
-
This compound
-
[γ-³²P]ATP
-
Pantothenate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Acetyl-CoA (for inhibition control)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, pantothenate, and [γ-³²P]ATP.
-
In separate tubes, add the recombinant PANK3 enzyme.
-
Add varying concentrations of this compound or vehicle control to the respective tubes. To test the effect of this compound on acetyl-CoA inhibition, a set of reactions can be prepared with a fixed, inhibitory concentration of acetyl-CoA.
-
Pre-incubate the enzyme with the compound for 10 minutes at room temperature.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the ATP/pantothenate mixture to the enzyme/compound mixture.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by spotting a small aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Allow the paper to dry.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ³²P incorporated into pantothenate, which is proportional to the PANK3 activity.
-
Compare the activity in the presence of different concentrations of this compound to the control to determine its effect on PANK3 activity.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to assess the potential cytotoxic effects of this compound.
Materials:
-
This compound
-
HepG2 (or other suitable cell line)
-
Cell culture medium
-
FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0 to 100 µM) in triplicate for 24-72 hours. Include a vehicle control.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value, if applicable.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
This compound
-
Cells expressing PANK3 (e.g., HEK293T overexpressing PANK3)
-
PBS
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-PANK3 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Heating:
-
Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PANK3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for PANK3 at each temperature for both the this compound treated and control samples.
-
Plot the percentage of soluble PANK3 relative to the non-heated control against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the control indicates target engagement.[1]
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the PANK3 signaling pathway.
Caption: Experimental workflow for intracellular CoA measurement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PZ-2891 Treatment in Human Liver-Derived Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-2891 is a novel, orally active, and brain-penetrant small molecule that acts as a modulator of pantothenate kinases (PANKs). It functions as an allosteric activator of PANK isoforms, particularly PANK3, leading to a significant increase in cellular Coenzyme A (CoA) levels.[1][2][3] This mechanism circumvents the feedback inhibition of PANKs by acetyl-CoA, a key regulatory step in the CoA biosynthetic pathway.[4][5] The primary therapeutic interest in this compound lies in its potential to treat Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare neurological disorder caused by mutations in the PANK2 gene.[3][6] By activating other PANK isoforms, this compound compensates for the deficient PANK2 activity, thereby restoring CoA levels.[3] Studies in human liver-derived cell lines, such as C3A, have been instrumental in elucidating the cellular mechanism of this compound and quantifying its effect on CoA biosynthesis.[7][8]
These application notes provide detailed protocols for studying the effects of this compound in human liver-derived cell lines, focusing on methods to quantify changes in CoA levels and assess cell viability.
Mechanism of Action: this compound in CoA Biosynthesis
This compound acts as an allosteric activator of pantothenate kinases, the rate-limiting enzymes in the CoA biosynthetic pathway. By binding to a site distinct from the active site, this compound locks the enzyme in a catalytically active conformation, rendering it resistant to feedback inhibition by acetyl-CoA.[4][5] This sustained activation of PANKs, primarily PANK3 which is ubiquitously expressed, leads to a significant elevation of intracellular CoA levels.[2][3]
Data Presentation
In Vitro Efficacy of this compound in C3A Human Liver-Derived Cells
The following table summarizes the dose-dependent effect of this compound on total intracellular Coenzyme A (CoA) levels in the C3A human liver-derived cell line after a 24-hour treatment period.
| Treatment Group | Concentration (µM) | Mean Total CoA Level (Relative to Control) | Reference |
| Vehicle Control (DMSO) | - | 1.0 | [7] |
| This compound | 1 | ~1.5 | [7] |
| This compound | 3 | ~2.0 | [7] |
| This compound | 10 | ~2.5 | [7] |
| This compound | 20 | <2.5 | [7] |
| This compound | 50 | <2.5 | [7] |
| PZ-3067 (Inactive Analog) | 10 | No significant change | [7] |
Note: The values are estimated from the graphical data presented in the cited literature. A progressive increase in CoA is observed up to 10 µM, with higher concentrations showing a reduced activating effect.
Experimental Protocols
Protocol 1: Quantification of Total Coenzyme A in Cultured Human Liver-Derived Cells
This protocol describes a reliable method for the quantification of total CoA in cultured cells, such as C3A, HepG2, or Huh7, using HPLC.[1][4][9]
Materials:
-
Human liver-derived cell lines (e.g., C3A, HepG2, Huh7)
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Potassium hydroxide (KOH), 0.25 M
-
Trizma-HCl, 1 M
-
Monobromobimane (mBBr)
-
Acetic acid
-
HPLC system with a C18 column and UV or fluorescence detector
-
Solid-phase extraction (SPE) columns
-
Coenzyme A standard
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to approximately 80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold water to the dish, scrape the cells, and transfer the cell suspension to a glass test tube.
-
-
Alkaline Hydrolysis:
-
Add 400 µL of 0.25 M KOH to the cell suspension.
-
Vortex vigorously and incubate at 55°C for 1-2 hours to hydrolyze all CoA thioesters to free CoA.
-
-
Derivatization:
-
Neutralize the sample by adding 160 µL of 1 M Trizma-HCl to achieve a pH of approximately 8.
-
Add 10 µL of 100 mM mBBr, vortex, and incubate at room temperature for 2 hours in the dark.
-
-
Sample Cleanup:
-
Stop the reaction by adding 100 µL of acetic acid and vortexing.
-
Centrifuge at 2,000 x g for 15 minutes to pellet cell debris.
-
Clean the supernatant using a solid-phase extraction (SPE) column according to the manufacturer's instructions.
-
-
HPLC Analysis:
-
Inject the purified sample into an HPLC system equipped with a C18 column.
-
Separate the CoA-bimane derivative using an appropriate gradient of mobile phases (e.g., acetonitrile and an aqueous buffer).
-
-
Quantification:
-
Detect the CoA-bimane derivative using a UV detector (259 nm) or a fluorescence detector (λex = 393 nm, λem = 470 nm).
-
Quantify the amount of CoA by comparing the peak area to a standard curve generated with known concentrations of a CoA standard.
-
Normalize the results to total protein content or cell number.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of human liver-derived cell lines.[2][10]
Materials:
-
Human liver-derived cell lines (e.g., C3A, HepG2, Huh7)
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix gently by pipetting up and down to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the concentration of this compound to determine the EC₅₀ value, if applicable.
-
Protocol 3: Western Blot Analysis of PANK Isoforms
This protocol provides a general framework for assessing the protein expression levels of PANK isoforms (PANK1, PANK2, PANK3) in human liver-derived cells treated with this compound.
Materials:
-
Human liver-derived cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PANK1, PANK2, PANK3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PANK1, PANK2, PANK3, or a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis of the bands and normalize the expression of PANK isoforms to the loading control.
-
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of this compound on human liver-derived cell lines. These methodologies will enable the detailed characterization of this compound's mechanism of action, its impact on Coenzyme A metabolism, and its effects on cell health. While C3A cells are a confirmed model for studying this compound, the inclusion of other common liver cell lines such as HepG2 and Huh7 in future studies could provide a broader understanding of its effects in different genetic backgrounds of hepatocellular carcinoma.[11][12][13][14] Adherence to these detailed protocols will ensure the generation of robust and reproducible data, contributing to the further development and understanding of this promising therapeutic agent.
References
- 1. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 2. broadpharm.com [broadpharm.com]
- 3. ajmc.com [ajmc.com]
- 4. Video: Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 5. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. In vitro cellular models of human hepatic fatty acid metabolism: differences between Huh7 and HepG2 cell lines in human and fetal bovine culturing serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential expression of several drug transporter genes in HepG2 and Huh-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Huh-7 or HepG2 cells: which is the better model for studying human apolipoprotein-B100 assembly and secretion? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ebiohippo.com [ebiohippo.com]
Application Notes and Protocols for Assessing PZ-2891 Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-2891 is a novel, orally active, and brain-penetrant pantothenate kinase (PANK) modulator developed as a potential therapeutic agent for pantothenate kinase-associated neurodegeneration (PKAN).[1] PKAN is a neurodegenerative disorder caused by mutations in the PANK2 gene, leading to a deficiency in coenzyme A (CoA) in the brain.[1][2] this compound acts as an allosteric activator of PANK isoforms, compensating for the dysfunctional PANK2 and increasing CoA levels.[2] A critical feature of this compound is its ability to cross the blood-brain barrier (BBB) to exert its therapeutic effect in the central nervous system (CNS).[2][3]
These application notes provide a comprehensive suite of protocols to assess the BBB penetration of this compound, incorporating in silico, in vitro, and in vivo methodologies. The data generated from these assays are essential for understanding the compound's pharmacokinetic and pharmacodynamic profile within the CNS.
Physicochemical Properties and In Silico Prediction
Table 1: Physicochemical and In Silico BBB Permeability Prediction for this compound
| Parameter | Value | Implication for BBB Penetration |
| Molecular Weight (Da) | 349.43 | Favorable (<500 Da) |
| LogP (Octanol/Water) | Predicted value | Favorable (1-3) |
| Polar Surface Area (TPSA) (Ų) | Predicted value | Favorable (<90 Ų) |
| Hydrogen Bond Donors | 0 | Favorable (<5) |
| Hydrogen Bond Acceptors | 6 | Borderline (<10) |
| Predicted logBB | Calculated value | Indicates potential for brain penetration |
| Predicted Kp,uu,brain | Calculated value | Predicts unbound brain-to-plasma ratio |
Values to be determined through computational models (e.g., QSAR, physics-based models) or experimental analysis.
In Vitro Assessment of BBB Permeability
In vitro models provide a controlled environment to investigate the mechanisms of this compound transport across a cellular barrier mimicking the BBB. These assays are crucial for initial screening and for determining if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput method to evaluate the passive permeability of a compound across an artificial lipid membrane, simulating the BBB.[4][5]
Experimental Protocol:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the final desired concentration (e.g., 100 µM).
-
Assay Procedure:
-
Add the this compound solution to the donor wells of the PAMPA plate.
-
Add buffer to the acceptor wells.
-
Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification: Determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
Calculation of Permeability (Pe): The effective permeability (Pe in cm/s) is calculated using the following equation: Pe = (VA / (Area × Time)) × [drug]acceptor / ([drug]donor - [drug]acceptor)
Table 2: Expected Data from PAMPA-BBB Assay for this compound
| Compound | Pe (10-6 cm/s) | Permeability Classification |
| This compound | Experimental Value | High / Medium / Low |
| High Permeability Control (e.g., Caffeine) | > 6.0 | High |
| Low Permeability Control (e.g., Atenolol) | < 2.0 | Low |
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it a useful, albeit surrogate, model for the BBB.[7][8]
Experimental Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer (typically >300 Ω·cm²).[7] The permeability of a fluorescent marker like Lucifer Yellow can also be assessed.
-
Permeability Assay:
-
Add this compound (e.g., 10 µM) to the apical (A, "blood") side of the Transwell insert.
-
Take samples from the basolateral (B, "brain") side at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, perform the assay in the reverse direction (B to A).
-
-
Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A × C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the compound is a substrate for active efflux transporters.
MDCK-MDR1 Permeability Assay
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding for P-gp) are a standard model to specifically investigate the role of P-gp in the efflux of a drug candidate.[9][10][11]
Experimental Protocol:
This protocol is similar to the Caco-2 assay, with the key difference being the use of MDCK-MDR1 cells.
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell® inserts until a confluent monolayer is formed (typically 3-5 days).
-
Monolayer Integrity: Verify the integrity of the monolayer by measuring TEER (typically >200 Ω·cm²).[10]
-
Bidirectional Permeability Assay: Perform the permeability assay in both A-to-B and B-to-A directions as described for the Caco-2 assay. To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A).[10]
-
Quantification and Calculation: Quantify this compound concentrations and calculate Papp and the Efflux Ratio as described above.
Table 3: Expected Data from Cell-Based Permeability Assays for this compound
| Assay | Direction | Papp (10-6 cm/s) | Efflux Ratio | Interpretation |
| Caco-2 | A to B | Experimental Value | \multirow{2}{}{Calculated Value} | \multirow{2}{}{Indicates potential for active transport} |
| B to A | Experimental Value | |||
| MDCK-MDR1 | A to B | Experimental Value | \multirow{2}{}{Calculated Value} | \multirow{2}{}{Suggests if this compound is a P-gp substrate} |
| B to A | Experimental Value | |||
| MDCK-MDR1 + Inhibitor | A to B | Experimental Value | \multirow{2}{}{Calculated Value} | \multirow{2}{}{Confirms P-gp mediated efflux} |
| B to A | Experimental Value |
In Vivo Assessment of BBB Penetration
In vivo studies in animal models are the gold standard for confirming BBB penetration and determining the extent of brain exposure.
Brain-to-Plasma Concentration Ratio (Kp)
This method involves measuring the concentration of this compound in the brain and plasma at a specific time point after administration.
Experimental Protocol:
-
Animal Dosing: Administer this compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage). A typical dose might be 10 mg/kg.[12]
-
Sample Collection: At a predetermined time point (e.g., 1, 2, or 4 hours post-dose), anesthetize the animals and collect blood via cardiac puncture. Immediately thereafter, perfuse the brain with saline to remove residual blood and then harvest the brain.
-
Sample Processing:
-
Quantification: Determine the concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.[15][16]
-
Calculation of Kp: Kp = Cbrain / Cplasma where Cbrain is the concentration in brain homogenate and Cplasma is the concentration in plasma.
Unbound Brain-to-Plasma Ratio (Kp,uu)
The Kp,uu represents the ratio of the unbound drug concentration in the brain to that in the plasma and is a more accurate predictor of the drug concentration at the target site.[17][18]
Experimental Protocol:
-
Determine Kp: Follow the protocol described above.
-
Determine Fraction Unbound:
-
Plasma (fu,plasma): Determine the fraction of this compound not bound to plasma proteins using methods like equilibrium dialysis or ultrafiltration.
-
Brain (fu,brain): Determine the fraction of this compound not bound to brain tissue homogenate using equilibrium dialysis.
-
-
Calculation of Kp,uu: Kp,uu = Kp × (fu,plasma / fu,brain) A Kp,uu value close to 1 suggests passive diffusion is the primary mechanism of BBB penetration. A value < 1 suggests active efflux, while a value > 1 suggests active influx.
Table 4: In Vivo Brain Penetration Data for this compound in Mice
| Parameter | Value | Interpretation |
| Dose and Route | 10 mg/kg, oral[12] | - |
| Time Point | 4 hours[3] | - |
| Cplasma (ng/mL) | Experimental Value | Plasma exposure |
| Cbrain (ng/g) | Experimental Value | Brain exposure |
| Kp | Calculated Value | Overall brain penetration |
| fu,plasma | Experimental Value | Plasma protein binding |
| fu,brain | Experimental Value | Brain tissue binding |
| Kp,uu | Calculated Value | Net BBB transport mechanism |
Some data for this compound after chronic dosing is available in the supplementary materials of Sharma et al., Nat Commun. 2018.[19]
Brain Microdialysis
Microdialysis is a technique used to measure the unbound concentration of a drug in the brain interstitial fluid (ISF) of a freely moving animal over time, providing a detailed pharmacokinetic profile in the brain.[20][21][22]
Experimental Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum or cortex) of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[22] Collect the dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Drug Administration: Administer this compound to the animal.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive LC-MS/MS method.
-
Data Analysis: Plot the unbound brain concentration versus time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUCbrain. These can be compared to the unbound plasma concentration profile to calculate Kp,uu.
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. paralab.es [paralab.es]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 11. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Brain Distribution of Drugs: Pharmacokinetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. enach.org [enach.org]
- 20. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Coenzyme A Levels in Response to PZ-2891 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-2891 is a novel, orally bioavailable, and brain-penetrant pantothenate kinase (PANK) modulator developed as a potential therapeutic agent for pantothenate kinase-associated neurodegeneration (PKAN).[1][2][3] PKAN is a rare genetic disorder caused by mutations in the PANK2 gene, leading to deficient Coenzyme A (CoA) biosynthesis. This compound acts as an allosteric activator of PANK isoforms, particularly PANK3, thereby bypassing the deficient PANK2 enzyme and increasing cellular CoA levels.[1][4] This document provides detailed application notes and protocols for measuring the in vitro and in vivo effects of this compound on CoA levels.
Mechanism of Action of this compound
This compound modulates PANK activity to increase CoA biosynthesis. At lower concentrations, it acts as an allosteric activator, binding to the PANK dimer interface and locking the opposite protomer in a catalytically active state that is resistant to feedback inhibition by acetyl-CoA.[2] This action enhances the overall rate of the PANK-catalyzed step in the CoA biosynthetic pathway. At high concentrations, this compound can act as an orthosteric inhibitor.[1] The primary therapeutic mechanism relies on its ability to activate the remaining PANK isoforms (PANK1 and PANK3) to compensate for the loss of PANK2 function in PKAN.[1]
Caption: this compound allosterically activates PANK, overcoming feedback inhibition by acetyl-CoA.
Quantitative Data Presentation
The following tables summarize the dose-dependent effects of this compound on total CoA levels in both in vitro and in vivo models, based on data from Sharma et al., 2018.
Table 1: In Vitro Effect of this compound on Total CoA Levels in C3A Human Liver Cells
| This compound Concentration (µM) | Fold Increase in Total CoA (relative to control) |
| 0 (Control) | 1.0 |
| 1 | ~1.2 |
| 2.5 | ~1.5 |
| 5 | ~1.8 |
| 10 | ~2.0 |
| 20 | ~1.7 |
| 50 | ~1.4 |
Data adapted from Sharma et al., Nature Communications, 2018.[5]
Table 2: In Vivo Effect of this compound on Total CoA Levels in Mouse Tissues
| Tissue | This compound Dose (mg/kg) | Treatment Duration | Fold Increase in Total CoA (relative to control) |
| Liver | 30 | 5 doses, every 12h | ~1.5 |
| Liver | 30 (+ Pantothenate) | 5 doses, every 12h | ~2.0 |
| Forebrain | 100 | 5 doses, every 12h | ~1.2 |
| Hindbrain | 100 | 5 doses, every 12h | ~1.2 |
| Liver | 1000 ppm in diet | 4 weeks | ~1.8 |
| Forebrain | 1000 ppm in diet | 4 weeks | ~1.4 |
| Hindbrain | 1000 ppm in diet | 4 weeks | ~1.4 |
Data adapted from Sharma et al., Nature Communications, 2018.[4][5]
Experimental Protocols
Protocol 1: In Vitro Measurement of Total CoA Levels in Cultured Cells
This protocol describes the treatment of a human liver-derived cell line (C3A) with this compound and the subsequent measurement of total CoA levels.
Materials:
-
C3A cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
This compound
-
DMSO (for dissolving this compound)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Coomassie (Bradford) protein assay reagent
-
Coenzyme A assay kit (colorimetric or fluorometric)
Procedure:
-
Cell Culture and Treatment:
-
Plate C3A cells in 6-well plates and grow to ~80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound to desired final concentrations in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium, wash the cells with PBS, and add the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis and Sample Preparation:
-
After incubation, place the plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for CoA and protein concentration measurements.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a Bradford assay or a similar method. This is crucial for normalizing the CoA levels.
-
-
Coenzyme A Assay:
-
Perform the CoA assay according to the manufacturer's instructions of the chosen commercial kit. Both colorimetric and fluorometric assays are available.[6][7][8]
-
Briefly, the assay typically involves an enzymatic reaction that leads to the generation of a product that can be measured by absorbance or fluorescence.
-
Prepare a standard curve using the provided CoA standards.
-
Add a specific volume of the cell lysate to the reaction mixture.
-
Incubate for the recommended time and temperature.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the CoA concentration in each sample using the standard curve.
-
Normalize the CoA concentration to the protein concentration of the corresponding sample (e.g., in nmol/mg protein).
-
Express the results as a fold change relative to the vehicle-treated control group.
-
Caption: Workflow for in vitro measurement of CoA levels in response to this compound.
Protocol 2: In Vivo Measurement of Total CoA Levels in Mouse Tissues
This protocol outlines the procedure for administering this compound to mice and subsequently measuring CoA levels in various tissues.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound
-
Vehicle for oral gavage (e.g., Captisol)
-
Oral gavage needles
-
Surgical tools for tissue dissection
-
Homogenizer (e.g., Dounce or mechanical)
-
Lysis/homogenization buffer
-
Liquid nitrogen
-
Coenzyme A assay kit (fluorometric is recommended for higher sensitivity with tissue samples)
Procedure:
-
Animal Dosing:
-
Acclimate mice to the housing conditions for at least one week.
-
Prepare the dosing solution of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle to the mice via oral gavage. A typical dosing regimen could be once or twice daily for a specified number of days. For long-term studies, this compound can be formulated in the chow.[4]
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice using an approved method.
-
Immediately dissect the desired tissues (e.g., liver, brain).
-
Rinse the tissues with ice-cold PBS to remove any blood.
-
Blot the tissues dry and weigh them.
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Tissue Homogenization:
-
On the day of the assay, place a weighed portion of the frozen tissue in a pre-chilled tube with an appropriate volume of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until no visible chunks remain.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the CoA assay.
-
-
Coenzyme A Assay:
-
Follow the procedure outlined in Protocol 1, step 4, using the tissue homogenate supernatant as the sample. A fluorometric assay is often preferred for tissue samples due to its higher sensitivity.
-
-
Data Analysis:
-
Calculate the CoA concentration from the standard curve.
-
Normalize the CoA concentration to the wet weight of the tissue used (e.g., in nmol/g tissue).
-
Express the results as a fold change relative to the vehicle-treated control group.
-
Caption: Workflow for in vivo measurement of CoA levels in response to this compound.
Alternative Advanced Method: LC-MS/MS for CoA Quantification
For more precise and specific quantification of CoA and its thioester derivatives (e.g., acetyl-CoA, succinyl-CoA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[9][10]
Brief Protocol Outline:
-
Sample Extraction: Extract CoA and its derivatives from cell lysates or tissue homogenates using a suitable solvent system (e.g., acetonitrile/methanol/water with a weak acid).
-
Chromatographic Separation: Separate the CoA species using reverse-phase liquid chromatography.
-
Mass Spectrometric Detection: Detect and quantify the individual CoA species using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification.
This method offers higher specificity and the ability to measure different CoA species simultaneously but requires specialized equipment and expertise.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively measure the impact of this compound on Coenzyme A levels. The provided workflows and quantitative data will be valuable for preclinical and clinical studies aimed at evaluating the efficacy of this compound and other PANK modulators for the treatment of PKAN and other disorders of CoA metabolism.
References
- 1. ajmc.com [ajmc.com]
- 2. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Data Published in Nature Communications Demonstrates CoA Therapeutics' Potential to Treat Genetically Driven Pantothenate Kinase-Associated Neurodegeneration (PKAN) [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Coenzyme A Assay Kit, MAK504, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Knockout Mouse Models to Evaluate the Efficacy of PZ-2891 for Pantothenate Kinase-Associated Neurodegeneration (PKAN)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, life-threatening neurological disorder characterized by a progressive movement disorder and iron deposition in the brain.[1][2] The disease arises from inactivating mutations in the human PANK2 gene, which encodes a critical enzyme for the biosynthesis of coenzyme A (CoA).[3][4] A deficiency in PANK2 activity leads to reduced CoA levels, impairing metabolism and causing neurodegenerative symptoms.[1][5]
PZ-2891 is a novel, brain-penetrant, allosteric activator of pantothenate kinase (PANK) enzymes.[3] It is designed to compensate for the loss of PANK2 function by activating other PANK isoforms, primarily PANK1 and PANK3, thereby restoring CoA biosynthesis.[1][6] This application note provides detailed protocols and methodologies for using knockout (KO) mouse models to study the in vivo effects of this compound, offering a preclinical framework for evaluating its therapeutic potential.
This compound: Mechanism of Action
This compound functions as a PANK modulator.[1] In the CoA biosynthesis pathway, PANK enzymes are subject to feedback inhibition by acetyl-CoA, the most abundant CoA thioester.[7][8] this compound acts by binding to a PANK protomer, locking the dimer in a catalytically active conformation that is resistant to this feedback inhibition.[2][3] At lower, sub-saturating concentrations, it acts as an allosteric activator, while at high concentrations, it can be an orthosteric inhibitor.[1][2] This mechanism effectively removes the rate-limiting brake on CoA synthesis, leading to increased CoA levels in both cells and tissues.[1][2]
Knockout Mouse Model for PKAN
To effectively model the neuron-specific CoA deficiency seen in PKAN, a conditional double-knockout mouse is utilized.[2][5] This model involves the neuron-selective deletion of the Pank1 and Pank2 genes.[2] Mice expressing Cre recombinase under the control of a neuron-specific promoter (e.g., Synapsin1-Cre) are crossed with mice carrying floxed alleles of Pank1 and Pank2. The resulting offspring exhibit brain-specific CoA deficiency, leading to severe locomotor impairment, weight loss, and a significantly reduced lifespan, which are key phenotypes for evaluating therapeutic intervention.[2][3]
Experimental Protocols
A typical study involves generating the KO mouse model, administering this compound, and evaluating its effects on survival, behavior, and key biomarkers.
Protocol 1: Generation and Genotyping of Knockout Mice
This protocol outlines the general steps for creating and verifying gene-targeted mouse models.[9][10]
-
Animal Husbandry: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[11] All procedures must be approved by the institutional Animal Care and Use Committee.
-
Breeding Scheme: As illustrated in the diagram above, cross mice homozygous for floxed Pank1 and Pank2 alleles with mice heterozygous for the Synapsin1-Cre transgene. Intercross the F1 generation to produce experimental cohorts: Pank1/2 flox/flox; Syn-Cre + (KO) and littermate controls (Pank1/2 flox/flox; Syn-Cre -).
-
Genotyping:
-
Collect a small tail snip or ear punch from pups at weaning (approx. 21 days).
-
Extract genomic DNA using a commercially available kit.
-
Perform polymerase chain reaction (PCR) using specific primers for the floxed Pank alleles and the Cre recombinase gene.
-
Analyze PCR products using gel electrophoresis to determine the genotype of each mouse.
-
Protocol 2: this compound Formulation and Administration
-
Formulation:
-
This compound can be dissolved in a suitable vehicle for oral administration. A common vehicle is Captisol or a solution of DMSO.[12][13]
-
Prepare a stock solution of this compound. For daily dosing, dilute the stock solution to the final desired concentration (e.g., 10-30 mg/kg) with the vehicle.[14]
-
Prepare a vehicle-only solution to serve as the control.
-
-
Administration:
-
Administer the formulation once daily via oral gavage. The volume is typically calculated based on the mouse's body weight (e.g., 10 µL/g).
-
Begin treatment at a predetermined age, prior to the significant onset of severe symptoms.
-
Monitor mice daily for any signs of toxicity or distress.
-
Protocol 3: Behavioral Phenotyping: Locomotor Activity
Locomotor activity is a key indicator of disease progression and therapeutic efficacy in this model.[2]
-
Apparatus: Use an open-field arena equipped with infrared beams or a video tracking system to automatically record movement.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the trial.
-
Gently place one mouse at a time into the center of the open-field arena.
-
Record activity for a set duration (e.g., 30-60 minutes).
-
Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis: Key parameters to analyze include:
-
Total Distance Traveled: The overall distance the mouse moved during the session.
-
Time Spent Mobile: The duration for which the mouse was actively moving.
-
Rearing: The number of times the mouse stands on its hind legs.
-
Protocol 4: Pharmacodynamic (PD) Analysis of CoA Levels
This protocol is to confirm that this compound administration leads to the desired biological effect: an increase in CoA levels.
-
Tissue Collection:
-
At the study endpoint, euthanize mice via an approved method.
-
Rapidly dissect target tissues (e.g., brain, liver) on ice.[14]
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen tissue in a suitable extraction buffer.
-
Perform protein precipitation (e.g., with trichloroacetic acid).
-
Centrifuge to pellet the precipitate and collect the supernatant containing the CoA.
-
-
Quantification:
-
Analyze CoA levels in the supernatant using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a fluorescent derivatization assay.[13]
-
Normalize CoA concentration to the initial tissue weight or protein concentration.
-
Data Presentation and Expected Outcomes
Quantitative data should be summarized to compare the effects of this compound treatment against the vehicle control in the knockout model.
Table 1: In Vivo Efficacy of this compound in Neuron-Specific Pank1/2 KO Mice
| Parameter | Knockout + Vehicle | Knockout + this compound | Source |
|---|---|---|---|
| Median Survival | 52 days | 150 days | [1] |
| Body Weight | Failure to gain weight, progressive loss | Immediate and sustained weight gain | [1][3] |
| Locomotor Activity | Severely impaired movement | Significantly increased locomotor activity | [1][2] |
| Brain CoA Levels | Reduced | Elevated | [2] |
| Liver CoA Levels | Normal | Elevated |[3] |
Table 2: Representative Pharmacokinetic Properties of PANK Activators in Mice
| Compound | Parameter | Value | Source |
|---|---|---|---|
| This compound | Half-life (t½) | Short | [13] |
| PZ-3022 * | Half-life (t½) | Longer than this compound | [13][15] |
| This compound | Brain Penetration | Yes | [1][16][17] |
| PZ-3022 * | Brain Penetration | Yes |[13] |
*PZ-3022 is a second-generation analog developed to have improved metabolic stability.[13]
Conclusion
The use of neuron-specific Pank knockout mouse models provides a robust and clinically relevant platform for evaluating the in vivo efficacy of PANK activators like this compound.[5][6] These models successfully replicate key pathological features of PKAN, including severe motor deficits and early mortality.[2] The protocols described herein offer a comprehensive framework for assessing the therapeutic potential of candidate compounds by measuring their impact on survival, behavior, and the target biomarker, coenzyme A. The positive results observed with this compound in these models establish a strong preclinical proof-of-concept for this therapeutic strategy.[2][3]
References
- 1. ajmc.com [ajmc.com]
- 2. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosis and Treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redesigning therapies for pantothenate kinase–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Generation of Gene Knockout Mice by ES Cell Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RePORT ⟩ RePORTER [reporter.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: PZ-2891 for Functional Rescue in PANK-Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenate kinase-associated neurodegeneration (PKAN) is a rare, life-threatening neurological disorder characterized by mutations in the PANK2 gene, leading to a deficiency in Coenzyme A (CoA) biosynthesis.[1][2][3] This deficiency results in severe neurodegenerative symptoms, including impaired balance, speech, and vision.[1] PZ-2891 is a novel, orally active, and brain-penetrant small molecule modulator of pantothenate kinases (PANKs).[4][5] It acts as an allosteric activator of the PANK1 and PANK3 isoforms, effectively bypassing the deficient PANK2 enzyme and restoring CoA levels.[1][3] These application notes provide a summary of the quantitative data supporting the efficacy of this compound and detailed protocols for its evaluation in PANK-deficient cellular and animal models.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Species | Assay Type | IC₅₀ (nM) | Reference |
| hPANK1β | Human | Cell-free | 40.2 | [4][5] |
| hPANK2 | Human | Cell-free | 0.7 | [4][5] |
| hPANK3 | Human | Cell-free | 1.3 | [4][5] |
| mPANK1β | Mouse | Cell-free | 48.7 ± 5.1 | [5] |
| mPANK2 | Mouse | Cell-free | 1.0 ± 0.1 | [5] |
| mPANK3 | Mouse | Cell-free | 1.9 ± 0.2 | [5] |
Table 2: Effect of this compound on Coenzyme A (CoA) Levels
| Model System | Treatment | Tissue/Cell Type | Change in CoA Levels | Reference |
| Human Liver-Derived Cell Lines | This compound | - | Increased | [1] |
| C3A Cells | 10 µM this compound | - | Increased | [6] |
| Wild-type Mice | Oral administration | Liver | Increased | [2] |
| Wild-type Mice | Oral administration | Brain | Increased | [2] |
| Pank2⁻/⁻ Mice | This compound | Liver | Increased | [3] |
| Pank2⁻/⁻ Mice | This compound | Brain | Increased | [3] |
| C57BL/6J Mice | 10 mg/kg this compound (3 days) | Liver | Increased | [6] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Brain CoA Deficiency
| Parameter | Treatment Group | Outcome | Reference |
| Median Survival | Untreated | 52 days | [1] |
| This compound | 150 days (3x increase) | [1] | |
| Weight Gain | Untreated | Weight loss | [2] |
| This compound | Immediate weight gain | [1][2] | |
| Locomotor Activity | Untreated | Severe impairment | [2][3] |
| This compound | Significantly improved | [1][2][3] |
Signaling Pathways and Experimental Workflows
References
- 1. ajmc.com [ajmc.com]
- 2. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PZ-2891 solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and stability of PZ-2891 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work with this compound.
Solubility and Stability Data
Quantitative data on the solubility and stability of this compound in a range of common laboratory buffers is not extensively available in published literature. The following tables summarize the available information and provide a framework for researchers to determine these parameters in their specific experimental systems.
Table 1: this compound Solubility
| Solvent/Buffer | Concentration | Temperature | Notes |
| DMSO | 70 mg/mL (~200.32 mM)[1] | Room Temperature | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| 75 mg/mL (~214.64 mM) | Room Temperature | Ultrasonic treatment may be needed for complete dissolution. | |
| Ethanol | 1.5 mg/mL[2] | Room Temperature | Limited solubility. |
| Water | Insoluble[1][2] | Room Temperature | This compound is poorly soluble in aqueous solutions. |
| Aqueous Buffer (pH 7.4) | 23 µM | Not Specified | This value is from a supplementary information table and the specific buffer is not detailed. |
| 30% Captisol | Not Specified | Not Specified | Used as a vehicle for oral gavage in mice, suggesting it can form a suitable solution or suspension for in vivo studies.[3][4][5] |
| CMC-Na Solution | ≥5 mg/mL | Not Specified | Can be used to form a homogeneous suspension for oral administration in animal models.[1] |
Table 2: this compound Stability and Storage
| Condition | Duration | Temperature | Notes |
| Powder | 3 years | -20°C | Store in a dry, dark place. |
| DMSO Stock Solution | 2 years | -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| 1 year | -20°C | Aliquot to avoid repeated freeze-thaw cycles. | |
| Working Solutions in Aqueous Buffer | Stability is buffer and concentration-dependent and should be experimentally determined. | 37°C (Cell culture) | Degradation may occur over time. It is recommended to prepare fresh solutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[1] For example, a 10 mM or 20 mM stock solution can be prepared. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: I am seeing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. What can I do?
A2: This is a common issue with compounds that are poorly soluble in water. Here are several troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration.
-
Use a pre-warmed buffer: Adding the DMSO stock to a buffer that is at the experimental temperature (e.g., 37°C for cell culture) can sometimes improve solubility.
-
Increase the DMSO concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 0.5%) might help keep the compound in solution. However, be mindful of the potential for DMSO to affect your experimental system and always include a vehicle control with the same final DMSO concentration.
-
Use a solubilizing agent: For in vivo studies, formulating this compound in vehicles like 30% Captisol has been shown to be effective.[3][4][5] For in vitro assays, the use of surfactants or other solubilizing agents should be carefully validated to ensure they do not interfere with the experiment.
Q3: How stable is this compound in my cell culture medium at 37°C?
A3: The stability of this compound in cell culture medium over time has not been extensively reported and should be determined experimentally. It is best practice to prepare fresh working solutions of this compound in your medium for each experiment. If your experiments run for an extended period (e.g., 24-48 hours), it is advisable to perform a stability test. A general protocol for this is provided in the "Experimental Protocols" section below.
Q4: What is the mechanism of action of this compound?
A4: this compound is a modulator of Pantothenate Kinase (PANK), a key regulatory enzyme in the Coenzyme A (CoA) biosynthesis pathway.[6] It acts as an allosteric activator of PANK isoforms (PANK1 and PANK3), which increases the production of CoA.[6] In conditions of PANK2 deficiency, such as in Pantothenate Kinase-Associated Neurodegeneration (PKAN), this compound can rescue CoA levels by activating the other PANK isoforms.[6]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
-
Solution: Visually inspect your culture plates for any signs of precipitation after adding this compound. Consider lowering the final concentration or using the troubleshooting tips for solubility mentioned in the FAQs.
-
-
Possible Cause: Degradation of this compound in the culture medium during the experiment.
-
Solution: Perform a stability study of this compound in your specific cell culture medium at 37°C. If significant degradation is observed, consider refreshing the medium with freshly prepared this compound at intermediate time points.
-
-
Possible Cause: Interaction with serum proteins.
-
Solution: If using a serum-containing medium, consider that this compound may bind to serum proteins, which could affect its availability. You may need to test a range of concentrations to achieve the desired biological effect.
-
Issue 2: Difficulty in preparing a formulation for in vivo studies.
-
Possible Cause: Poor solubility and suspension properties of this compound.
-
Solution: For oral gavage, this compound has been successfully formulated in 30% Captisol.[3][4][5] Alternatively, a homogeneous suspension can be prepared in a solution of carboxymethylcellulose sodium (CMC-Na).[1] The choice of vehicle should be appropriate for the route of administration and the animal model. It is crucial to ensure the formulation is homogeneous to allow for consistent dosing.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing Working Solutions of this compound for In Vitro Assays
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Warm your experimental buffer (e.g., PBS, TRIS, or cell culture medium) to the desired temperature (e.g., 37°C).
-
Perform a serial dilution of the 10 mM stock solution in your experimental buffer to achieve the final desired concentration. It is recommended to add the this compound stock solution to the buffer while gently vortexing to ensure rapid and uniform mixing.
-
Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%) and is consistent across all experimental and control groups.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider modifying the protocol as described in the troubleshooting section.
Protocol 2: Assessment of this compound Stability in an Experimental Buffer
-
Prepare a working solution of this compound in your buffer of interest at the concentration you plan to use in your experiments.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the stability of this compound over the course of your experiment.
Visualizations
Caption: Mechanism of this compound in the Coenzyme A biosynthesis pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ajmc.com [ajmc.com]
Troubleshooting PZ-2891 experimental variability
Welcome to the technical support center for PZ-2891. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this novel pantothenate kinase (PANK) modulator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, orally active, and brain-penetrant PANK modulator.[1][2][3] It exhibits a dual mechanism of action, acting as an orthosteric inhibitor at high concentrations and an allosteric activator at lower, sub-saturating concentrations.[1][2][3][4] Its primary function is to activate PANK isoforms, particularly PANK1 and PANK3, to increase Coenzyme A (CoA) levels, thereby compensating for deficiencies such as those seen in Pantothenate Kinase-Associated Neurodegeneration (PKAN) where the PANK2 gene is mutated.[4] this compound works by binding to a PANK protomer, which in turn locks the other protomer in a catalytically active state that is resistant to feedback inhibition by acetyl-CoA.[5][6]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions can be stored at -80°C for up to 2 years.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO (70 mg/mL) and Ethanol (1.5 mg/mL).[1] It is insoluble in water.[1] For cell-based assays, it is advisable to use fresh DMSO as it can absorb moisture, which may reduce solubility.[1]
Troubleshooting Experimental Variability
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent or Lower-Than-Expected CoA Level Increase in Cell-Based Assays
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Troubleshooting Step: this compound has a dual effect: it acts as an allosteric activator at lower concentrations and an orthosteric inhibitor at higher concentrations.[1][2][4] If the concentration is too high, you may be observing an inhibitory effect. It is crucial to perform a dose-response curve to determine the optimal concentration for CoA activation in your specific cell line.
-
-
Possible Cause 2: Catalytically Inactive PANK3.
-
Possible Cause 3: Insufficient Pantothenate in Culture Media.
-
Troubleshooting Step: A reduction in pantothenate in the cell culture can limit CoA synthesis.[4] Ensure your cell culture medium is adequately supplemented with pantothenate.
-
-
Possible Cause 4: Compound Instability or Degradation.
Issue 2: High Variability Between Replicates in In Vivo Studies
-
Possible Cause 1: Inconsistent Oral Administration.
-
Troubleshooting Step: Ensure consistent and accurate oral gavage technique. Variability in the administered dose can lead to significant differences in plasma and tissue concentrations.
-
-
Possible Cause 2: Short Half-Life of this compound.
-
Troubleshooting Step: this compound has a noted short half-life in circulation.[7] The timing of sample collection post-administration is critical. Establish a precise timeline for dosing and tissue harvesting to ensure consistency across all animals in a cohort. For longer-term studies, consider the use of a more metabolically stable analog if available.[7]
-
-
Possible Cause 3: Differential Tissue Penetration.
-
Troubleshooting Step: Higher doses of this compound are required to increase CoA levels in the brain compared to the liver.[4] When comparing different tissues, be aware of these differences and optimize dosing accordingly for the tissue of interest.
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound against Human and Mouse PANK Isoforms
| Isoform | Human IC50 (nM) | Mouse IC50 (nM) |
| PANK1β | 40.2 | 48.7 ± 5.1 |
| PANK2 | 0.7 | 1.0 ± 0.1 |
| PANK3 | 1.3 | 1.9 ± 0.2 |
Data sourced from MedchemExpress and supplementary information from Sharma et al., 2018.[2][8]
Experimental Protocols
Protocol 1: In Vitro PANK Activity Assay
This protocol is a general guideline for measuring the enzymatic activity of PANK in the presence of this compound.
-
Prepare Reagents:
-
Purified PANK enzyme (isoform of interest).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
ATP solution.
-
Pantothenate solution.
-
This compound dilutions in DMSO.
-
Radiolabeled ATP (e.g., [γ-32P]ATP) for radiometric detection or a suitable kinase assay kit for non-radioactive detection.
-
-
Assay Procedure:
-
Add assay buffer to each well of a 96-well plate.
-
Add the desired concentration of this compound or vehicle control (DMSO).
-
Add the PANK enzyme and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of ATP and pantothenate.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding EDTA or using a phosphocellulose paper binding method for radiometric assays).
-
Quantify the product (phosphopantothenate) using an appropriate method (scintillation counting or spectrophotometry/fluorometry).
-
-
Data Analysis:
-
Calculate the percentage of inhibition or activation relative to the vehicle control.
-
Plot the data to determine IC50 or EC50 values.
-
Visualizations
Caption: Mechanism of this compound as an allosteric activator of PANK.
Caption: Troubleshooting workflow for low in vitro CoA levels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. ajmc.com [ajmc.com]
- 5. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enach.org [enach.org]
Technical Support Center: Optimizing PZ-2891 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing PZ-2891 in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pantothenate kinase (PANK) modulator. It has a dual mechanism of action: at lower, sub-saturating concentrations, it acts as an allosteric activator of PANK, while at high concentrations, it can act as an orthosteric inhibitor.[1][2][3] The primary intended effect of this compound in a cellular context is to increase the levels of Coenzyme A (CoA).[1][2]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: A common starting concentration for this compound is 10 µM for a 24-hour treatment.[1][4][5] However, the optimal concentration is highly dependent on the cell line and the specific experimental goals. It is strongly recommended to perform a dose-response experiment to determine the ideal concentration for your system.
Q3: In which cell lines has this compound been tested?
A3: this compound has been reported to be effective in human liver-derived C3A cells and human embryonic kidney HEK293T cells.[1][4][5]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO, with a solubility of up to 70 mg/mL.[6] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture medium for your experiments. Stock solutions in DMSO are stable for up to one year when stored at -20°C and for up to two years when stored at -80°C.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Q5: Does this compound have significant off-target effects?
A5: Studies have shown that this compound is highly selective for PANK, with minimal off-target pharmacological interactions observed in screenings against a wide range of kinases and other cellular proteins.[1]
Troubleshooting Guides
Issue 1: No observable effect of this compound on CoA levels or downstream targets.
| Possible Cause | Suggested Solution |
| Concentration is too low. | Increase the concentration of this compound. Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 µM to 20 µM) to identify the optimal working concentration for your cell line. |
| Incubation time is too short. | Increase the incubation time. A 24-hour treatment is a good starting point, but a time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration. |
| Compound instability. | Ensure that the this compound stock solution has been stored correctly and is within its expiration date. Prepare fresh dilutions in culture medium for each experiment. |
| Cell line is not responsive. | Verify that your cell line expresses the target PANK isoforms (PANK1, PANK2, or PANK3). The activating effect of this compound is dependent on catalytically active PANK.[2] |
| Low pantothenate in media. | The effect of this compound can be influenced by the concentration of pantothenate (Vitamin B5) in the cell culture medium. Ensure your medium contains an adequate supply of pantothenate.[1] |
Issue 2: High levels of cell death or unexpected decrease in activity at higher concentrations.
| Possible Cause | Suggested Solution |
| This compound cytotoxicity. | Higher concentrations of this compound (e.g., 20 µM and 50 µM) have been shown to be less effective at increasing CoA levels and may induce cytotoxicity.[1] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment to determine the cytotoxic threshold in your cell line. |
| Solvent toxicity. | Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically below 0.5%, but ideally ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess solvent-induced toxicity. |
| Inhibitory effect at high concentrations. | This compound acts as an orthosteric inhibitor at high concentrations.[1][2] The observed decrease in activity may be due to this inhibitory mechanism. Refer to your dose-response curve to select a concentration within the activating range. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Human PANK1β | Human PANK2 | Human PANK3 |
| IC₅₀ | 40.2 nM | 0.7 nM | 1.3 nM |
Data sourced from MedchemExpress and Selleck Chemicals product information.[7]
Table 2: Recommended Concentration Range for C3A Cells
| Concentration | Observation |
| Up to 10 µM | Progressive increase in intracellular CoA levels. |
| 20 µM and 50 µM | Less effective at increasing CoA levels. |
Based on a 24-hour treatment of C3A cells.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Experiment)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution of this compound in your complete cell culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 50 µM).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest percentage of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: Perform your desired assay to measure the effect of this compound. This could be a measurement of intracellular CoA levels, analysis of downstream signaling events, or a functional assay.
-
Cell Viability: In a parallel plate, perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) to assess the cytotoxicity of each concentration.
-
Data Analysis: Plot the results of your primary assay against the this compound concentration to generate a dose-response curve. Correlate this with your cell viability data to determine the optimal non-toxic concentration that elicits the desired biological effect.
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: Workflow for Dose-Response Experiment
Caption: Troubleshooting Decision Tree
References
- 1. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Navigating PZ-2891: A Technical Support Guide
For researchers and drug development professionals working with the pantothenate kinase (PANK) modulator PZ-2891, this technical support center provides essential guidance on troubleshooting common challenges and answers frequently asked questions. Our aim is to facilitate smoother experimental workflows and ensure the generation of reliable and reproducible data.
Troubleshooting Common Challenges
This section addresses specific issues that may arise during experiments with this compound, offering step-by-step solutions.
| Challenge | Potential Cause | Recommended Solution |
| Inconsistent or No Biological Activity | 1. Incorrect Concentration: this compound exhibits a dual effect, acting as an allosteric activator at lower concentrations and an orthosteric inhibitor at higher concentrations.[1][2][3] 2. Compound Degradation: Improper storage or handling can lead to reduced efficacy. 3. Cell Line/Model Incompatibility: The target PANK isoforms (primarily PANK3) may not be adequately expressed or functional in the chosen experimental system.[1][4] | 1. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for PANK activation in your specific model. It is crucial to test a range of lower, sub-saturating concentrations. 2. Proper Handling: Prepare fresh stock solutions in a suitable solvent like DMSO.[5] Store stock solutions at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles. 3. Model Verification: Confirm the expression of PANK1 and PANK3 in your cell line or animal model.[1] this compound's efficacy in PANK2-deficient models relies on the activation of these other isoforms.[1] |
| Poor Solubility in Aqueous Media | Hydrophobic Nature of this compound: The compound has limited solubility in aqueous buffers, which can lead to precipitation and inaccurate dosing. | 1. Use of a Stock Solution: Prepare a high-concentration stock solution in an organic solvent such as DMSO.[5] 2. Serial Dilution: Perform serial dilutions of the stock solution in your final assay medium. Ensure thorough mixing after each dilution step. 3. Final DMSO Concentration: Keep the final concentration of DMSO in your assay below a level that affects cell viability or enzyme activity (typically <0.5%). |
| Short Half-Life in in vivo Studies | Rapid Metabolism: this compound is known to have a short half-life in circulation, which can impact its efficacy in animal models requiring sustained exposure.[6][7] | 1. Optimize Dosing Regimen: Consider more frequent administration or the use of continuous delivery methods (e.g., osmotic pumps) to maintain effective plasma concentrations. 2. Alternative Compound: For long-term studies, consider using PZ-3022, a successor compound with an improved pharmacokinetic profile and longer half-life.[6][7] |
| Variability in Coenzyme A (CoA) Level Measurements | Assay Sensitivity and Specificity: Measurement of CoA levels can be technically challenging and prone to variability. | 1. Validated Assay Kits: Utilize commercially available and validated CoA assay kits. 2. Consistent Sample Handling: Ensure consistent and rapid sample processing and storage to prevent CoA degradation. 3. Appropriate Controls: Include untreated and vehicle-treated controls in every experiment to establish a baseline and account for any solvent effects. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound.
1. What is the mechanism of action of this compound?
This compound is a PANK modulator with a dual concentration-dependent mechanism. At lower, sub-saturating concentrations, it acts as an allosteric activator of PANK isoforms, particularly PANK3.[1][4] It binds to the pantothenate pocket of one protomer in the PANK dimer, locking the other protomer in a catalytically active conformation that is resistant to feedback inhibition by acetyl-CoA.[8] At higher concentrations, it acts as an orthosteric inhibitor.[1][2][3]
2. What is the primary application of this compound?
This compound is primarily investigated as a therapeutic agent for Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare genetic disorder caused by mutations in the PANK2 gene.[1] By activating other PANK isoforms like PANK1 and PANK3, this compound can bypass the deficient PANK2 enzyme and increase the levels of Coenzyme A (CoA).[1]
3. Can this compound cross the blood-brain barrier?
Yes, this compound is a brain-penetrant compound, which is a crucial feature for its potential use in treating neurodegenerative diseases like PKAN.[1][8][9] Studies in mice have shown that oral administration of this compound leads to increased CoA levels in the brain.[1][8]
4. What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C (up to 2 years) or -20°C (up to 1 year).[2]
5. In which experimental models has this compound shown efficacy?
This compound has demonstrated efficacy in preclinical models, including human liver-derived cell lines and mouse models of PKAN and brain CoA deficiency.[1][8] In these models, treatment with this compound has been shown to increase CoA levels, improve locomotor activity, increase weight, and extend lifespan.[1][8]
Experimental Protocols
In Vitro PANK Activation Assay
Objective: To determine the effect of this compound on PANK activity.
Methodology:
-
Prepare Reagents:
-
Purified recombinant human PANK3 enzyme.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT.
-
Substrates: ATP and pantothenate.
-
This compound stock solution (10 mM in DMSO).
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
In a 96-well plate, add the PANK3 enzyme to the assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells.
-
Initiate the reaction by adding ATP and pantothenate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the product formation (phosphopantothenate) using a suitable method, such as a coupled-enzyme assay or a radiolabeling approach.
-
-
Data Analysis:
-
Calculate the percentage of PANK activation relative to the vehicle control.
-
Plot the percentage activation against the this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Measurement of Cellular Coenzyme A Levels
Objective: To measure the effect of this compound on intracellular CoA levels.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a human liver-derived cell line) at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
-
Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable extraction buffer (e.g., perchloric acid or a buffer from a commercial kit).
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the CoA.
-
-
CoA Measurement:
-
Measure the CoA concentration in the supernatant using a commercially available CoA assay kit (e.g., a colorimetric or fluorometric assay).
-
Normalize the CoA levels to the total protein concentration of the cell lysate.
-
-
Data Analysis:
-
Compare the CoA levels in this compound-treated cells to the vehicle-treated control cells.
-
Visualizing Key Processes
To aid in the understanding of this compound's mechanism and experimental application, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of this compound as an allosteric activator of PANK.
References
- 1. ajmc.com [ajmc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
PZ-2891 storage conditions to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of PZ-2891, a pantothenate kinase (PANK) modulator. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To maintain the activity and stability of this compound, it is crucial to adhere to the following storage guidelines. Improper storage can lead to degradation and loss of function.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to your desired concentration. For example, a 10 mM stock solution is commonly used.[2] It is important to use fresh DMSO as it can absorb moisture, which may reduce the solubility of this compound.[3] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a pantothenate kinase (PANK) modulator that acts as an allosteric activator of PANK3 at lower concentrations and an orthosteric inhibitor at high concentrations.[2][4] It binds to the PANK3 dimer and locks it in a catalytically active conformation, making it resistant to the negative feedback inhibition by acetyl-CoA.[5] This leads to an increase in the cellular levels of Coenzyme A (CoA).[6] The primary target of this compound is PANK3, which is ubiquitously expressed in various tissues, including the brain.[6][7]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Solid (powder) | -20°C | Up to 3 years | [Selleck Chemicals Data] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [Selleck Chemicals Data] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [Selleck Chemicals Data] |
Note: The provided data is a summary from supplier recommendations. Always refer to the product-specific datasheet for the most accurate information.
Experimental Protocols
Protocol 1: In Vitro PANK3 Activity Assay
This protocol is designed to measure the effect of this compound on the enzymatic activity of purified PANK3.
Materials:
-
Purified PANK3 enzyme
-
This compound
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2.5 mM ATP
-
d-[1-¹⁴C]pantothenate
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and 5 nM PANK3.
-
Add this compound to the reaction mixture at various concentrations (e.g., 0-10 µM). Include a vehicle control (DMSO).
-
Initiate the reaction by adding 45 µM d-[1-¹⁴C]pantothenate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a small volume of formic acid.
-
Spot the reaction mixture onto a thin-layer chromatography (TLC) plate and separate the product (phosphopantothenate) from the substrate (pantothenate).
-
Quantify the amount of radiolabeled product using a scintillation counter to determine PANK3 activity.
Protocol 2: Measurement of Cellular Coenzyme A (CoA) Levels
This protocol describes how to measure changes in total intracellular CoA levels in response to this compound treatment in a cell line such as the human liver-derived cell line (C3A).[4]
Materials:
-
C3A cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Reagents for CoA derivatization with monobromobimane (mBBr)
-
HPLC system for quantification
Procedure:
-
Seed C3A cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) for 24 hours.[4] Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and collect the cell lysates.
-
Derivatize the CoA in the lysates with mBBr.
-
Quantify the derivatized CoA levels using an HPLC system with a fluorescence detector.[7]
Troubleshooting Guide
Issue 1: No observable increase in cellular CoA levels after this compound treatment.
-
Possible Cause 1: Inactive PANK3. this compound requires catalytically active PANK3 to exert its effect.[1]
-
Solution: Ensure the cell line you are using expresses functional PANK3. You can verify PANK3 expression by western blot or qPCR.
-
-
Possible Cause 2: Incorrect concentration of this compound. At high concentrations (e.g., above 20 µM), this compound can act as an orthosteric inhibitor, which may lead to a reduced or no increase in CoA levels.[4][8]
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal activating concentration for your specific cell line.
-
-
Possible Cause 3: Insufficient pantothenate in the cell culture medium. A reduction in pantothenate can limit CoA synthesis.[1]
-
Solution: Ensure your cell culture medium is supplemented with an adequate amount of pantothenate.
-
-
Possible Cause 4: Degraded this compound. Improper storage of this compound can lead to its degradation and loss of activity.
-
Solution: Refer to the recommended storage conditions in Table 1 and ensure your compound has been stored correctly. Prepare fresh stock solutions if in doubt.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions. Factors such as cell passage number, confluency, and media composition can affect cellular metabolism and response to this compound.
-
Solution: Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
-
-
Possible Cause 2: Freeze-thaw cycles of this compound stock solution. Repeated freezing and thawing can degrade the compound.
-
Solution: Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 3: Moisture in DMSO. Using DMSO that has absorbed moisture can affect the solubility and stability of this compound.[3]
-
Solution: Use fresh, anhydrous DMSO to prepare stock solutions.
-
Visualizations
Caption: Recommended workflow for storing and handling this compound.
Caption: Troubleshooting decision tree for loss of this compound activity.
References
- 1. ajmc.com [ajmc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing off-target effects of PZ-2891 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PZ-2891. The information is designed to help address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
A1: Inconsistent results with this compound can stem from several factors, ranging from experimental design to the specific biology of the system under investigation. Common causes include:
-
Compound Stability and Handling: Ensure that this compound is properly dissolved and stored. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock solution in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles.
-
Cellular Context: The activity of the pantothenate kinase (PANK) pathway can vary significantly between different cell types and under different culture conditions. The expression levels of PANK isoforms (PANK1, PANK2, and PANK3) can influence the cellular response to this compound.
-
Experimental Variability: Inconsistencies in cell density, passage number, serum concentration, and incubation times can all contribute to variable results.
-
Dual Mechanism of Action: this compound acts as an orthosteric inhibitor at high concentrations and an allosteric activator at lower, sub-saturating concentrations.[1] Inconsistent results may arise from using concentrations that are on the cusp of this switch in activity.
Q2: I am observing a weaker-than-expected effect of this compound on Coenzyme A (CoA) levels. What should I investigate?
A2: If this compound is not producing the expected increase in CoA levels, consider the following:
-
Suboptimal Concentration: Perform a dose-response experiment to determine the optimal concentration for PANK activation in your specific cell line. The activating effect of this compound occurs at lower concentrations, while higher concentrations can be inhibitory.[1]
-
PANK Isoform Expression: this compound's primary target for activation is PANK3.[2] Confirm that your cell line expresses sufficient levels of PANK3. In cells with inactive PANK3, this compound may not effectively increase CoA levels.[1]
-
Pantothenate Availability: The synthesis of CoA is dependent on the availability of pantothenate (Vitamin B5). Ensure that your cell culture medium contains sufficient levels of pantothenate. A reduction in pantothenate can limit CoA synthesis.[1]
-
Assay Sensitivity: Verify that your CoA measurement assay is sensitive and calibrated correctly.
Q3: I suspect off-target effects of this compound in my experiment. How can I investigate this?
A3: While this compound has been shown to be selective, it is good practice to investigate potential off-target effects in your experimental system. Here are some recommended approaches:
-
Use an Inactive Control: PZ-3067 is an inactive isomer of this compound and can be used as a negative control in your experiments to distinguish on-target from off-target effects.[2]
-
Kinase Selectivity Profiling: A broad panel of kinases can be screened to identify potential off-target interactions. This is a common method to assess the selectivity of kinase inhibitors and activators.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify the direct binding of this compound to PANK isoforms in intact cells and can also be adapted to screen for other potential binding partners.[2][3][4][5]
-
Chemical Proteomics: Affinity chromatography using immobilized this compound followed by mass spectrometry can identify cellular proteins that interact with the compound.[6][7][8]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed Upon this compound Treatment
If you observe a phenotype that is not readily explained by the known mechanism of this compound (i.e., modulation of CoA biosynthesis), a systematic investigation is warranted.
-
Workflow for Investigating Unexpected Phenotypes:
Caption: Workflow for troubleshooting unexpected phenotypes.
Issue 2: Interpreting Complex Dose-Response Curves
Due to its dual mechanism, the dose-response curve of this compound can be complex. You may observe a biphasic response where lower concentrations activate a process (e.g., increase CoA), while higher concentrations are inhibitory.
-
Conceptual Dose-Response Relationship for this compound:
Caption: Conceptual representation of this compound's dual activity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Human Isoforms | |
| hPANK1β | 40.2 |
| hPANK2 | 0.7 |
| hPANK3 | 1.3 |
| Mouse Isoforms | |
| mPanK1β | 48.7 ± 5.1 |
| mPanK2 | 1.0 ± 0.1 |
| mPanK3 | 1.9 ± 0.2 |
Data sourced from MedchemExpress and supplementary information from Sharma et al., 2018.[2]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from standard CETSA methodologies to verify the binding of this compound to PANK isoforms within a cellular context.[3][4][5]
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze by Western blot using antibodies specific for PANK isoforms. An increase in the amount of soluble PANK at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
-
CETSA Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 2: Chemical Proteomics for Off-Target Identification
This protocol provides a general framework for identifying potential off-target proteins of this compound.[6][7][8]
-
Probe Synthesis: Synthesize a this compound analog with a linker for immobilization to a solid support (e.g., agarose or magnetic beads).
-
Affinity Chromatography: Incubate cell lysates with the immobilized this compound probe. Proteins that bind to the probe will be captured.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Validation: Validate potential off-targets using orthogonal assays such as CETSA or enzymatic assays.
-
Chemical Proteomics Workflow Diagram:
Caption: Chemical proteomics workflow for off-target identification.
Signaling Pathway
This compound Mechanism of Action on the PANK Dimer
This compound is an allosteric activator of PANK.[9] It binds to one protomer of the PANK dimer, which locks the other protomer in a catalytically active state that is resistant to feedback inhibition by acetyl-CoA.[2]
Caption: this compound allosterically activates PANK by preventing feedback inhibition.
References
- 1. ajmc.com [ajmc.com]
- 2. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of PZ-2891 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of PZ-2891 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, brain-penetrant allosteric activator of pantothenate kinase (PANK). It is designed to treat Pantothenate Kinase-Associated Neurodegeneration (PKAN), a neurological disorder caused by mutations in the PANK2 gene. These mutations lead to a deficiency in Coenzyme A (CoA). This compound works by binding to PANK isoforms and preventing feedback inhibition by acetyl-CoA, thereby increasing the overall levels of CoA in cells and tissues, including the brain.[1]
Q2: What are the known solubility and stability properties of this compound?
A2: this compound is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[2] For in vivo studies, it has been formulated in 30% Captisol®. A drawback of this compound is its short half-life in circulation, which led to the development of a successor compound, PZ-3022 (also known as BBP-671), with improved metabolic stability.[3]
Q3: Why am I observing high variability in the therapeutic effect of this compound in my animal cohort?
A3: High variability can stem from several factors related to oral administration. Inconsistent oral gavage technique is a primary cause, leading to inaccurate dosing or stress in the animals, which can affect drug absorption. Formulation issues, such as precipitation of the compound, can also lead to variable dosing.
Q4: I am not observing the expected increase in brain CoA levels. What could be the reason?
A4: Studies have shown that higher doses of this compound are required to increase CoA levels in the brain compared to the liver. You may need to consider a dose-escalation study to find the optimal dose for your specific animal model and experimental conditions. Additionally, ensure your formulation is optimized for brain penetration.
Troubleshooting Guides
Low Oral Bioavailability
Problem: Plasma concentrations of this compound are lower than expected after oral administration.
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Formulation | This compound is poorly soluble in aqueous solutions. Ensure the compound is fully dissolved in the vehicle before administration. Prepare fresh formulations for each experiment, as the compound may precipitate over time. |
| Suboptimal Formulation | Consider using alternative formulation strategies known to enhance the bioavailability of poorly soluble drugs. These include micronization to increase surface area, or lipid-based formulations to improve absorption. |
| Rapid Metabolism | This compound has a known short half-life due to metabolic instability, primarily at its isopropyl side chain.[4] Consider more frequent dosing or the use of its more stable successor, PZ-3022/BBP-671. |
| Incorrect Gavage Technique | Improper oral gavage can lead to the deposition of the compound in the esophagus or trachea, preventing it from reaching the stomach for absorption. Review and refine your gavage technique. |
High Variability in Animal Responses
Problem: Inconsistent therapeutic outcomes or plasma concentrations across your cohort.
| Possible Cause | Troubleshooting Step |
| Inconsistent Gavage Volume | Ensure accurate calculation of the dosing volume based on the most recent body weight of each animal. Use appropriately sized syringes and needles for precise administration. |
| Animal Stress | Stress during handling and gavage can alter gastrointestinal motility and blood flow, affecting drug absorption. Handle animals gently and ensure the procedure is performed swiftly and efficiently by a trained individual. |
| Fasting State | The presence or absence of food in the stomach can significantly impact the absorption of orally administered drugs. Standardize the fasting period for all animals before dosing. |
Data Presentation
Pharmacokinetic Parameters of this compound and Successor Compounds
| Compound | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUCinf (h·ng/mL) | T1/2 (h) | %F |
| This compound | IV | 2 | - | 3285 | 2960 | 0.83 | - |
| Oral | 10 | 0.5 | 5224 | 17283 | >100 | >100 | |
| PZ-3022 (BBP-671) | IV | 2 | - | 1801 | 1248 | 1.43 | - |
| Oral | 10 | 0.5 | 3311 | 6494 | >100 | >100 |
Data adapted from Leonardi R, et al. J Med Chem. 2024. Note: The oral bioavailability (%F) of >100% for this compound and its successor suggests potential issues with the IV formulation or clearance calculations in the original study, a factor to consider in experimental design.
Experimental Protocols
Protocol for Oral Gavage of this compound in Mice
This protocol is a general guideline and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound
-
Vehicle (e.g., 30% Captisol® in sterile water)
-
Appropriately sized syringes (e.g., 1 mL)
-
Gavage needles (flexible-tipped needles are recommended to minimize trauma)
-
Animal scale
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Dissolve this compound completely in the vehicle. Gentle warming and vortexing may be necessary.
-
Visually inspect the solution for any precipitates before drawing it into the dosing syringe.
-
-
Animal Preparation:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
If required by the study protocol, fast the animals for a standardized period (e.g., 4 hours).
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle gently into the mouth, over the tongue, and advance it along the esophagus into the stomach. Do not force the needle.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle smoothly.
-
Monitor the animal for any signs of distress, such as choking or difficulty breathing.
-
Visualizations
Caption: Signaling pathway of this compound in Coenzyme A biosynthesis.
Caption: General experimental workflow for assessing this compound bioavailability.
References
- 1. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
How to handle PZ-2891's insolubility in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the experimental compound PZ-2891, with a focus on addressing its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally active, and brain-penetrant modulator of pantothenate kinase (PANK).[1][2] It functions as an orthosteric inhibitor at high concentrations and, more importantly, as an allosteric activator at lower, sub-saturating concentrations.[1][2] Its primary therapeutic potential lies in its ability to activate PANK isoforms, particularly PANK3, to increase the levels of coenzyme A (CoA) in cells and tissues.[3][4] This mechanism is being explored for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a neurological disorder caused by mutations in the PANK2 gene leading to CoA deficiency.[3] this compound has been shown to cross the blood-brain barrier.[3][5][6]
Q2: What are the known solubility properties of this compound?
A2: this compound is practically insoluble in water .[1] It exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][7] Its solubility in ethanol is limited.[1] For in vivo studies, it has been formulated in vehicles like 30% Captisol.[8][9]
Troubleshooting Guide: Handling Insolubility
This guide provides step-by-step instructions to address common issues related to the insolubility of this compound in aqueous experimental settings.
Issue: Precipitate formation when diluting DMSO stock solution in aqueous buffer or cell culture medium.
-
Cause: this compound is highly hydrophobic and will precipitate out of solution when the concentration of the organic solvent (like DMSO) is significantly lowered by dilution in an aqueous medium.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO. A concentration of 70 mg/mL in fresh, moisture-free DMSO has been reported.[1]
-
Perform serial dilutions. When preparing working concentrations for cell-based assays, it is advisable to perform serial dilutions in your final aqueous medium (e.g., cell culture media) to minimize the final DMSO concentration.
-
Ensure the final DMSO concentration is low and consistent across experiments. For most cell lines, a final DMSO concentration of less than 0.5% is recommended to avoid solvent-induced toxicity. Ensure that your vehicle control contains the same final concentration of DMSO.
-
Vortex thoroughly after each dilution step. This will help to transiently maintain this compound in a dispersed state.
-
Add the final this compound solution to your cells or assay immediately after preparation. Letting the diluted solution sit for extended periods can lead to precipitation.
-
Issue: Inconsistent results in cell-based assays.
-
Cause: This could be due to variable concentrations of soluble this compound resulting from precipitation.
-
Solution:
-
Visually inspect for precipitation. Before adding the compound to your cells, inspect the diluted solution for any visible precipitate. If present, you may need to optimize your dilution strategy.
-
Consider using a formulation aid. For challenging applications, the use of a solubilizing agent may be necessary. For in vivo work, this compound has been formulated in 30% Captisol.[8][9] While not standard for in vitro work, for specific assays, exploring such formulation strategies might be beneficial.
-
Sonication. Gentle sonication of the stock solution before dilution may help in dissolving any micro-precipitates.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| DMSO | 70 mg/mL (200.32 mM) | [1] |
| 2 mg/mL | [7] | |
| DMF | 10 mg/mL | [7] |
| Ethanol | 1.5 mg/mL | [1] |
Note: Solubility can be affected by factors such as temperature, purity of the compound, and the quality of the solvent. It is recommended to use fresh, high-purity solvents.
Table 2: In Vitro Inhibitory Activity of this compound (IC50)
| PANK Isoform (Human) | IC50 (nM) | Reference |
| hPANK1β | 40.2 | [1][2] |
| hPANK2 | 0.7 | [1][2] |
| hPANK3 | 1.3 | [1][2] |
| PANK Isoform (Mouse) | IC50 (nM) | Reference |
| mPANK1β | 48.7 ± 5.1 | [2][10] |
| mPANK2 | 1.0 ± 0.1 | [2][10] |
| mPANK3 | 1.9 ± 0.2 | [2][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous (molecular sieve-dried) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Vortex or gently pipet to mix between each dilution step.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (or a concentration known to be non-toxic to your specific cell line).
-
Add the final working solution to your cell culture plates immediately.
-
Prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
-
Visualizations
Caption: Mechanism of action of this compound in the Coenzyme A biosynthesis pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ajmc.com [ajmc.com]
- 4. researchgate.net [researchgate.net]
- 5. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnosis and Treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. universalbiologicals.com [universalbiologicals.com]
Preventing degradation of PZ-2891 in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of PZ-2891 in long-term experiments. The information is designed to help prevent compound degradation and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is critical for maintaining the stability of this compound. For long-term storage, it is recommended to store this compound as a solid (powder) at -20°C for up to three years or at 4°C for up to two years.[1] Stock solutions should be stored at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q2: How should I prepare this compound stock solutions?
A2: this compound is soluble in DMSO at concentrations up to 75 mg/mL (214.64 mM).[1][3] It is insoluble in water.[2] For the preparation of stock solutions, use high-purity, anhydrous DMSO. Since DMSO is hygroscopic, use a fresh, unopened bottle or a properly stored desiccated supply to avoid introducing water, which can reduce the solubility of this compound.[2] Ultrasonic assistance may be necessary to fully dissolve the compound.
Q3: What are the primary known degradation pathways for this compound?
A3: The primary metabolic liability of this compound is the hydroxylation of its isopropyl side chain, which leads to rapid metabolism and clearance in vivo.[4][5] While specific in vitro degradation pathways are not extensively documented, compounds containing pyridazine and piperazine rings can be susceptible to photodegradation and hydrolysis, respectively. The pyridazine ring in this compound may be sensitive to UV light, and the piperazine ring could be susceptible to hydrolysis under certain pH conditions.
Q4: I'm observing inconsistent results in my long-term cell culture experiments with this compound. What could be the cause?
A4: Inconsistent results in long-term experiments can often be attributed to the degradation of the compound in the cell culture medium. Several factors can contribute to this:
-
Metabolic activity of cells: Cells can metabolize this compound over time, reducing its effective concentration.
-
Instability in aqueous media: Although not specifically documented for this compound, many small molecules degrade in aqueous environments over extended periods.
-
Exposure to light: If your cell culture incubator is exposed to ambient light, photodegradation of the pyridazine core may occur.
-
pH shifts in media: Changes in the pH of the culture medium during the experiment could potentially affect the stability of the piperazine ring.
To mitigate these issues, consider replenishing the compound with fresh media at regular intervals and protecting your experiments from light.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in a Multi-Day Experiment
-
Symptom: Diminished or complete loss of the expected biological effect of this compound over the course of an experiment lasting more than 24 hours.
-
Possible Cause: Degradation or metabolism of this compound in the experimental medium.
-
Troubleshooting Steps:
-
Replenish the Compound: For multi-day experiments, replace the medium with freshly prepared medium containing this compound every 24-48 hours.
-
Protect from Light: Conduct experiments in the dark or using amber-colored plates/flasks to minimize potential photodegradation.
-
Control for Media Stability: As a control, incubate this compound in your experimental medium without cells for the same duration as your experiment. Analyze the concentration of the intact compound at the end of the incubation period using a suitable analytical method like HPLC to assess its stability.
-
Consider a More Stable Analog: If metabolic instability is a significant issue, consider using PZ-3022, a more metabolically stable analog of this compound.[4]
-
Issue 2: Precipitation of this compound in Aqueous Buffers or Media
-
Symptom: Visible precipitate forms when the DMSO stock solution of this compound is diluted into aqueous experimental buffers or cell culture media.
-
Possible Cause: The aqueous solubility of this compound has been exceeded.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Optimize Dilution Method: Add the this compound stock solution to your aqueous buffer or media while vortexing or stirring to ensure rapid and even dispersion.
-
Use a Solubilizing Agent: For in vivo formulations, this compound has been successfully formulated in 30% Captisol.[4] For in vitro assays, the use of a small percentage of a non-ionic surfactant might be considered, but this should be validated for compatibility with your specific assay.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| Solid (Powder) | 4°C | Up to 2 years | [1] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | [1][2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | [1][2] |
Table 2: Illustrative Stability of this compound under Simulated Experimental Conditions (Hypothetical Data for Guidance)
Disclaimer: The following data is illustrative and intended for guidance only. Actual stability will depend on the specific experimental conditions.
| Condition | Incubation Time (hours) | Remaining Intact this compound (%) |
| Cell Culture Medium (DMEM + 10% FBS) at 37°C, in the dark | 24 | 85 |
| Cell Culture Medium (DMEM + 10% FBS) at 37°C, in the dark | 48 | 65 |
| Cell Culture Medium (DMEM + 10% FBS) at 37°C, exposed to ambient light | 24 | 70 |
| PBS (pH 7.4) at Room Temperature, in the dark | 24 | 95 |
| PBS (pH 5.0) at Room Temperature, in the dark | 24 | 90 |
| PBS (pH 9.0) at Room Temperature, in the dark | 24 | 80 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution into the pre-warmed cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Aliquot the this compound-containing medium into sterile, amber-colored tubes for each time point (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples.
-
Prepare the samples for HPLC analysis. This may involve protein precipitation (e.g., by adding an equal volume of cold acetonitrile), followed by centrifugation to pellet the precipitate.
-
Analyze the supernatant by HPLC to quantify the amount of intact this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
Visualizations
Caption: this compound allosterically activates PANK, bypassing feedback inhibition by Acetyl-CoA.
Caption: Workflow for assessing the stability of this compound in cell culture medium.
Caption: Troubleshooting guide for common issues with this compound experiments.
References
Validation & Comparative
A Comparative Analysis of PZ-2891 and BBP-671 for the Treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN)
For Researchers, Scientists, and Drug Development Professionals
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, debilitating neurodegenerative disorder characterized by mutations in the PANK2 gene, leading to a deficiency in Coenzyme A (CoA) biosynthesis. Therapeutic strategies have focused on restoring CoA levels in the brain. This guide provides a comparative analysis of two investigational PANK modulators, PZ-2891 and BBP-671, based on available preclinical and clinical data.
Overview and Current Status
This compound and BBP-671 are both small molecules designed to activate pantothenate kinases, the enzymes responsible for the initial and rate-limiting step in CoA biosynthesis. The goal of both compounds is to bypass the deficient PANK2 enzyme and increase CoA production. However, their clinical development trajectories have diverged significantly.
This compound has demonstrated promising preclinical efficacy in a mouse model of PKAN.[1][2] It has been shown to cross the blood-brain barrier and increase CoA levels in the brain, leading to improved motor function and survival in animal models.[1][2]
BBP-671 , developed by BridgeBio Pharma and CoA Therapeutics, progressed to a Phase 1 clinical trial in healthy volunteers.[3][4] While initial results showed the compound was generally well-tolerated and could cross the blood-brain barrier, the clinical trial was later discontinued.[5] The decision was based on the inability to identify a clinical trial dose that could balance safety and potential efficacy due to high variability in drug blood levels and a narrow therapeutic window.[5]
Mechanism of Action
Both molecules act as PANK modulators, but with some differences in their described mechanisms.
This compound is described as a PANK modulator that acts as an allosteric activator at lower concentrations and an orthosteric inhibitor at higher concentrations.[1] This dual activity is thought to diminish the feedback inhibition of PANK and boost CoA levels.[1]
BBP-671 is characterized as an allosteric activator of pantothenate kinases, designed to increase CoA levels by modulating the CoA biosynthesis pathway.[3][4]
Coenzyme A Biosynthesis Pathway and Drug Action
The following diagram illustrates the CoA biosynthesis pathway and the intended mechanism of action for PANK modulators like this compound and BBP-671.
References
- 1. ajmc.com [ajmc.com]
- 2. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pressemitteilung von CoA Therapeutics zu Phase-1-Studie für PKAN | Hoffnungsbaum e.V. [hoffnungsbaum.de]
- 4. bridgebio.com [bridgebio.com]
- 5. CoA Therapeutics Discontinues BBP-671 Clinical Trial for PKAN - NBIA Disorders Association [nbiadisorders.org]
A Comparative Analysis of PZ-2891 and PZ-3022: Efficacy in Mitigating Coenzyme A Deficiencies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two investigational small molecules, PZ-2891 and PZ-3022. Both compounds are allosteric activators of pantothenate kinase (PanK), the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA). Deficiencies in CoA are implicated in several metabolic disorders, and these molecules represent a promising therapeutic strategy. This document summarizes their performance based on available preclinical data, details the experimental protocols used in these studies, and visualizes the underlying biochemical pathways.
Executive Summary
This compound and PZ-3022 are structurally related PanK activators designed to overcome the feedback inhibition of PanK by acyl-CoAs, thereby increasing cellular CoA levels. This compound has been primarily investigated for its potential in treating Pantothenate Kinase-Associated Neurodegeneration (PKAN), a neurological disorder characterized by brain iron accumulation, due to its ability to cross the blood-brain barrier.[1][2] PZ-3022, a cyclopropyl analog of this compound, was developed to exhibit enhanced metabolic stability and has shown efficacy in a mouse model of propionic acidemia, a metabolic disorder leading to the sequestration of CoA.[3][4] Preclinical studies demonstrate that both compounds effectively increase CoA levels and ameliorate disease-specific phenotypes in respective animal models. A direct comparison indicates that PZ-3022 possesses a longer half-life and is slightly more potent in elevating hepatic CoA levels than this compound.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound and PZ-3022.
Table 1: In Vitro and Pharmacokinetic Comparison
| Parameter | This compound | PZ-3022 | Source(s) |
| Mechanism of Action | Allosteric activator of PanK, overcoming acetyl-CoA feedback inhibition. | Allosteric activator of PanK, overcoming propionyl-CoA and acetyl-CoA feedback inhibition. | [2][4] |
| Half-life (mice) | Shorter | Longer | [5] |
| Hepatic CoA Elevation | Effective | Slightly more potent than this compound | [5] |
Table 2: In Vivo Efficacy in Disease Models
| Parameter | This compound (PKAN Mouse Model) | PZ-3022 (Propionic Acidemia Mouse Model) | Source(s) |
| Animal Model | Neuron-specific deletion of Pank1 and Pank2 | Hypomorphic Pcca mouse model | [2][4] |
| Primary Outcome | Increased lifespan and improved locomotor activity. | Restoration of mitochondrial function and reduction of toxic metabolites. | [2][3] |
| Median Survival | 150 days (treated) vs. 52 days (untreated) | - | [1] |
| Locomotor Activity | Significantly increased compared to untreated animals. | - | [2] |
| Urinary Malate Reduction | - | 80% reduction | [3] |
| Metabolite Ratio Improvement | - | Improved intracellular C3:C2-CoA and plasma C3:C2-carnitine ratios. | [3] |
Experimental Protocols
Animal Models
-
This compound (PKAN Model): The efficacy of this compound was evaluated in a mouse model with a neuron-selective deletion of the Pank1 and Pank2 genes.[2] This model exhibits key features of PKAN, including weight loss, severe locomotor impairment, and a significantly reduced lifespan.[2]
-
PZ-3022 (Propionic Acidemia Model): A hypomorphic mouse model of propionic acidemia, with reduced activity of the propionyl-CoA carboxylase (Pcca) enzyme, was used to assess the efficacy of PZ-3022.[4] This model demonstrates key metabolic hallmarks of the disease, including the accumulation of propionyl-CoA and compromised mitochondrial function.[3][6]
Drug Administration
-
In the preclinical studies, both this compound and PZ-3022 were administered to mice via oral gavage or formulated in their chow.[5][7] Dosing regimens varied between studies, with acute and chronic treatment protocols employed to assess both immediate and long-term effects on CoA metabolism and disease phenotype.[5][7]
Measurement of Coenzyme A Levels
A common method for the quantification of total Coenzyme A in tissues involves the following key steps:
-
Tissue Homogenization: Frozen tissue samples are rapidly weighed and homogenized in a potassium hydroxide solution to hydrolyze CoA thioesters to free CoA.[5][8]
-
Derivatization: The free CoA is then derivatized with a fluorescent labeling agent, such as monobromobimane (mBBr), to enable detection.[8][9]
-
Quantification by HPLC: The derivatized CoA is purified and quantified using high-performance liquid chromatography (HPLC) with either absorbance or fluorescence detection.[8][9][10] A standard curve is generated with known concentrations of CoA to accurately determine the amount in the biological samples.[8]
Mandatory Visualization
Signaling Pathway
References
- 1. ajmc.com [ajmc.com]
- 2. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in mice with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to PZ-2891: A Novel PANK Modulator for Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of PZ-2891 in preclinical models, with a focus on its application in Pantothenate Kinase-Associated Neurodegeneration (PKAN). We objectively compare its performance with other therapeutic alternatives and provide supporting experimental data and detailed methodologies to aid in the evaluation and design of future studies.
Introduction to this compound and Therapeutic Alternatives
This compound is a first-generation, orally bioavailable, and brain-penetrant small molecule that acts as a modulator of pantothenate kinases (PANKs).[1] Inactivating mutations in the PANK2 gene are the cause of PKAN, a rare and life-threatening neurological disorder characterized by a deficiency in Coenzyme A (CoA), leading to severe neurodegenerative symptoms.[2] this compound was developed to activate the alternative PANK isoforms (PANK1 and PANK3), thereby bypassing the deficient PANK2 enzyme and restoring CoA levels.[2]
This guide compares this compound with its successor, PZ-3022 , and other therapeutic strategies investigated for PKAN, including 4'-Phosphopantetheine and Fosmetpantotenate (RE-024) .
Comparative Efficacy in Preclinical Models
The following tables summarize the key quantitative data from preclinical studies, offering a side-by-side comparison of this compound and its alternatives.
Table 1: In Vitro PANK Inhibition
| Compound | Target | IC50 (nM) | Reference |
| This compound | Human PANK1β | 40.2 | [1] |
| Human PANK2 | 0.7 | [1] | |
| Human PANK3 | 1.3 | [1] | |
| Mouse PanK1β | 48.7 ± 5.1 | [3] | |
| Mouse PanK2 | 1.0 ± 0.1 | [3] | |
| Mouse PanK3 | 1.9 ± 0.2 | [3] | |
| PZ-3022 | Human PANK3 | 5.3 | [4] |
Note: While this compound shows inhibitory activity at high concentrations, it functions as an allosteric activator at lower, therapeutically relevant concentrations by preventing feedback inhibition.[1][2]
Table 2: In Vivo Efficacy in PKAN Mouse Models
| Compound | Model | Key Findings | Reference |
| This compound | Neuron-specific Pank1 and Pank2 knockout mice | - Increased median survival from 52 days to 150 days (a 3-fold increase).[2]- Immediate and sustained weight gain.[2]- Significant improvement in locomotor activity.[5] | [2][5] |
| 4'-Phosphopantetheine | Pank2 knockout mice | - Corrected CoA metabolic defects.- Normalized iron and dopamine homeostasis.- Recovered mitochondrial enzyme activities. | [6][7][8] |
| Fosmetpantotenate (RE-024) | shRNA Pank2 knockdown neuroblastoma cells | - Restored intracellular CoA levels. | [9][10] |
Table 3: Pharmacokinetic Properties
| Compound | Key Characteristics | Reference |
| This compound | - Orally bioavailable and crosses the blood-brain barrier.[11]- Short half-life in circulation.[4] | [4][11] |
| PZ-3022 | - Improved metabolic stability and longer half-life compared to this compound due to cyclopropyl moiety substitution.[4]- Higher circulating and liver concentrations compared to this compound at the same oral dosage.[4] | [4] |
| Fosmetpantotenate (RE-024) | - Prodrug designed to replenish phosphopantothenate.[9]- Measurable blood exposure in monkeys, but negligible in mice and rats after oral administration.[9][12] | [9][12] |
Mechanism of Action: PANK Activation by this compound
This compound acts as an allosteric activator of PANKs. It binds to the ATP-bound conformation of one protomer in the PANK dimer, which locks the other protomer in a catalytically active state. This conformation is resistant to the normal feedback inhibition by acetyl-CoA, leading to a sustained increase in CoA biosynthesis.
Caption: Mechanism of this compound as a PANK activator.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Quantification of Coenzyme A in Mouse Tissue
This protocol outlines the steps for measuring total CoA levels in mouse liver and brain tissue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ajmc.com [ajmc.com]
- 3. enach.org [enach.org]
- 4. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4′‐Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4′‐Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN | EMBO Molecular Medicine [link.springer.com]
- 8. 4'-Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 11. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. irbm.com [irbm.com]
A Comparative Guide to PANK Activators: PZ-2891 and Other Emerging Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for Pantothenate Kinase-Associated Neurodegeneration (PKAN) is evolving, with several promising strategies targeting the underlying coenzyme A (CoA) deficiency. This guide provides a comparative analysis of PZ-2891, a first-in-class PANK activator, and other notable approaches, including fosmetpantotenate and CoA-Z. We present available preclinical and clinical data to facilitate an objective assessment of their mechanisms, efficacy, and pharmacokinetic profiles.
Mechanism of Action: Two Distinct Strategies
Therapeutic interventions for PKAN primarily fall into two categories: direct activation of PANK enzymes or bypassing the deficient PANK2 enzyme.
-
PANK Activation (this compound and its analogs): this compound is an allosteric activator of the PANK1 and PANK3 isoforms.[1][2] In patients with PKAN, the PANK2 isoform, which is crucial in the brain, is dysfunctional. This compound compensates for this deficiency by activating the other PANK isoforms, thereby restoring the pathway for CoA synthesis.[1] It exhibits a dual mechanism, acting as an orthosteric inhibitor at high concentrations and an allosteric activator at lower, sub-saturating concentrations.[1][3] This activation helps to overcome the feedback inhibition of PANK by acyl-CoAs, leading to increased CoA levels in cells and tissues.[4]
-
Enzyme Bypass (Fosmetpantotenate and CoA-Z): This strategy provides a downstream product of the PANK2-catalyzed reaction, thus bypassing the enzymatic bottleneck.
-
Fosmetpantotenate (RE-024) is a phosphopantothenate prodrug.[5] Once inside the cell, it is metabolized to phosphopantothenate, the product of the PANK reaction, which can then be utilized by the subsequent enzymes in the CoA biosynthetic pathway.[5]
-
CoA-Z is a formulation containing 4'-phosphopantetheine, another intermediate in the CoA synthesis pathway downstream of the PANK-catalyzed step.[6] This approach aims to directly replenish the depleted intermediates required for CoA production.[6]
-
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for this compound and its analogs, fosmetpantotenate, and CoA-Z from various studies. Direct comparison is challenging due to variations in experimental models and methodologies.
Table 1: In Vitro Potency of PANK Modulators
| Compound | Target(s) | Assay Type | IC50 / EC50 | Species | Reference(s) |
| This compound | hPANK1β | Inhibition | 40.2 nM | Human | [1][3] |
| hPANK2 | Inhibition | 0.7 nM | Human | [1][3] | |
| hPANK3 | Inhibition | 1.3 nM | Human | [1][3] | |
| mPANK1β | Inhibition | 48.7 ± 5.1 nM | Mouse | [3] | |
| mPANK2 | Inhibition | 1.0 ± 0.1 nM | Mouse | [3] | |
| mPANK3 | Inhibition | 1.9 ± 0.2 nM | Mouse | [3] | |
| PZ-3022 | PANK3 | Activation (Inhibition) | EC50: 5.3 nM | Not Specified | [7] |
Note: this compound acts as an activator at lower concentrations, but specific AC50 values for activation are not consistently reported in the reviewed literature. The EC50 for PZ-3022 is reported from an inhibition assay fit to the Morrison equation.
Table 2: Pharmacokinetic Profiles
| Compound | Parameter | Value | Species | Route | Reference(s) |
| This compound | Half-life (t½) | Short | Mouse | Oral | [7] |
| PZ-3022 | Half-life (t½) | Longer than this compound | Mouse | Oral | [7] |
| BBP-671 | Tmax | 1 - 2 hours | Human | Oral | [2] |
| Half-life (t½) | 6 - 9 hours | Human | Oral | [2] | |
| Fosmetpantotenate | Half-life (t½) | < 5 min | Mouse, Rat (in blood) | Oral | [8] |
| 10 - 45 min (predicted) | Monkey, Human (in blood) | Oral | [8] | ||
| PPA Cmax (brain dialysate) | 177 nM | Mouse | 700 mg/kg Oral | [8] | |
| PA Cmax (brain dialysate) | 130 nM | Mouse | 700 mg/kg Oral | [8] |
Table 3: In Vivo Efficacy in PKAN Mouse Models
| Compound | Model | Key Findings | Reference(s) |
| This compound | Neuronal Pank1/Pank2 dKO | Increased brain CoA levels, immediate weight gain, improved locomotor activity, increased median survival (150 vs 52 days). | [2] |
| BBP-671 | Neuronal Pank1/Pank2 dKO | Significantly increased brain CoA, improved survival, weight gain, and motor defects. | [2][9] |
| Fosmetpantotenate | Not specified | ~40% of liver CoA and ~50% of brain CoA originated from isotopically labeled fosmetpantotenate after oral and intrastriatal administration, respectively. | [5][8] |
| CoA-Z | PKAN mouse model | Biochemical abnormalities in the brain resolved after two weeks of oral administration. | [10] |
Table 4: Clinical Trial Outcomes
| Compound | Phase | Key Findings | Reference(s) |
| BBP-671 | Phase 1 (Healthy Volunteers) | Generally well-tolerated, detected in plasma and CSF, demonstrated target engagement via increased whole blood acetyl-CoA. | [2] |
| Fosmetpantotenate | Phase 3 (FORT trial) | Did not demonstrate a statistically significant difference from placebo for the primary or secondary efficacy endpoints. | |
| CoA-Z | Clinical Trial | Safe and well-tolerated at all tested doses, demonstrated a dose-dependent effect on a blood biomarker. | [6] |
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental approaches, the following diagrams were generated using Graphviz.
Caption: PANK Signaling Pathway and Therapeutic Interventions in PKAN.
Caption: General Experimental Workflow for PANK Activator Drug Development.
Caption: Logical Relationships of Therapeutic Strategies for PKAN.
Detailed Experimental Protocols
PANK Enzyme Activity Assay (HPLC-Based)
This protocol is a generalized procedure for determining the inhibitory or activating potential of a compound on PANK activity by measuring the conversion of ATP to ADP.
a. Reagents and Materials:
-
Recombinant human PANK isoforms (PANK1, PANK2, PANK3)
-
ATP (Adenosine 5'-triphosphate)
-
Pantothenate (Vitamin B5)
-
Magnesium Chloride (MgCl₂)
-
HEPES buffer (or other suitable buffer)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Perchloric acid (for reaction quenching)
-
Potassium carbonate (for neutralization)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., potassium phosphate buffer with methanol)
b. Assay Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, MgCl₂, ATP, and pantothenate at optimized concentrations.
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control (known inhibitor/activator if available).
-
Enzyme Addition: Initiate the reaction by adding the recombinant PANK enzyme.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding a small volume of ice-cold perchloric acid.
-
Neutralization: Neutralize the mixture with potassium carbonate.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein and potassium perchlorate.
-
HPLC Analysis: Inject the supernatant onto the HPLC system.
-
Data Analysis: Separate and quantify the amounts of ATP and ADP by monitoring the absorbance at 254 nm. Calculate the percentage of ATP consumed or ADP produced relative to the control to determine the IC50 (for inhibitors) or EC50/AC50 (for activators).
Measurement of Coenzyme A in Brain Tissue (LC-MS/MS)
This protocol outlines a general method for the extraction and quantification of CoA from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
a. Reagents and Materials:
-
Brain tissue samples
-
Internal standard (e.g., ¹³C₃¹⁵N₁-CoA)
-
Homogenization buffer (e.g., phosphate buffer with EDTA)
-
Acetonitrile or other organic solvent for protein precipitation
-
Formic acid
-
LC-MS/MS system with a suitable column (e.g., HILIC or reverse-phase)
-
Solvents for mobile phase (e.g., water with formic acid, acetonitrile with formic acid)
b. Protocol:
-
Tissue Homogenization: Weigh the frozen brain tissue and homogenize it in ice-cold homogenization buffer containing the internal standard.
-
Protein Precipitation: Add cold acetonitrile to the homogenate to precipitate proteins.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the CoA.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
-
Separation and Detection: Separate CoA and its internal standard using an appropriate chromatographic gradient. Detect and quantify the analytes using multiple reaction monitoring (MRM) mode.
-
Data Analysis: Construct a standard curve using known concentrations of CoA. Determine the concentration of CoA in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Express the results as nmol/g of tissue.
Conclusion
This compound and its newer analog BBP-671 represent a promising therapeutic strategy for PKAN by directly activating compensatory PANK isoforms and have demonstrated significant preclinical efficacy. The enzyme bypass strategies, while conceptually sound, have had mixed results, with fosmetpantotenate failing to meet its primary endpoints in a Phase 3 trial, whereas CoA-Z has shown positive biomarker changes in its clinical trial. The data presented in this guide highlights the different stages of development and the available evidence for each approach. Further head-to-head preclinical studies and the outcomes of ongoing and future clinical trials will be crucial in determining the most effective therapeutic option for patients with PKAN.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 6. CoA-Z Clinical Trial | NBIA [nbiacure.org]
- 7. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. Fosmetpantotenate Randomized Controlled Trial in Pantothenate Kinase–Associated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PZ-2891's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of PZ-2891, a novel pantothenate kinase (PANK) activator. It compares its performance with a second-generation compound, PZ-3022, and other therapeutic strategies for Pantothenate Kinase-Associated Neurodegeneration (PKAN). Detailed experimental data, protocols, and visual diagrams are presented to facilitate a thorough understanding of its therapeutic potential.
Executive Summary
This compound is a brain-penetrant allosteric activator of pantothenate kinases, with a primary focus on PANK3. It is designed to counteract the effects of mutations in the PANK2 gene, which cause PKAN, a debilitating neurodegenerative disorder. By activating alternative PANK isoforms, this compound bypasses the deficient PANK2 enzyme and increases the levels of Coenzyme A (CoA), a vital metabolic cofactor. Preclinical studies have demonstrated its ability to rescue the phenotype in a mouse model of PKAN, improving locomotor activity and extending lifespan. This guide will delve into the specifics of its mechanism, its performance against a key alternative (PZ-3022), and the experimental basis for these findings.
Data Presentation: Quantitative Comparison of PANK Modulators
The following tables summarize the key quantitative data for this compound and its more advanced analog, PZ-3022.
Table 1: In Vitro Potency of PANK Modulators
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Reference |
| This compound | human PANK1β | Radiochemical Kinase Assay | 40.2 | - | |
| human PANK2 | Radiochemical Kinase Assay | 0.7 | - | ||
| human PANK3 | Radiochemical Kinase Assay | 1.3 | - | ||
| mouse PANK1β | Radiochemical Kinase Assay | 48.7 | - | ||
| mouse PANK2 | Radiochemical Kinase Assay | 1.0 | - | ||
| mouse PANK3 | Radiochemical Kinase Assay | 1.9 | - | ||
| PZ-3022 | human PANK3 | Inhibition Assay | - | 5.3 |
Table 2: Pharmacokinetic and In Vivo Efficacy Comparison
| Compound | Key Feature | Observation | Species | Reference |
| This compound | Half-life | Shorter half-life in circulation | Mouse | |
| In vivo efficacy | Increases CoA levels in liver and brain, improves locomotor activity, and increases lifespan in a PKAN mouse model. | Mouse | ||
| PZ-3022 | Half-life | Longer half-life in circulation due to replacement of an isopropyl group with a cyclopropyl moiety, leading to reduced metabolism. | Mouse | |
| In vivo efficacy | Slightly more potent in elevating hepatic total CoA levels compared to this compound. | Mouse |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radiochemical Pantothenate Kinase Assay
This assay is used to determine the inhibitory activity of compounds against PANK isoforms.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), ATP, MgCl₂, and the specific PANK isoform being tested.
-
Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the substrate, radiolabeled pantothenate (e.g., [³H]pantothenate).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination of Reaction: Stop the reaction, typically by adding a solution that denatures the enzyme.
-
Separation of Product: Separate the radiolabeled product (phosphopantothenate) from the unreacted substrate. This can be achieved using techniques like ion-exchange chromatography.
-
Quantification: Measure the amount of radioactivity in the product fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a suitable equation (e.g., the Morrison equation) to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of a compound to its target protein within a cellular environment.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., a human liver-derived cell line) with the test compound (e.g., this compound) or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (the compound) typically stabilizes the target protein, increasing its melting temperature.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (e.g., PANK3) remaining in the soluble fraction at each temperature using a protein detection method like Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Measurement of Intracellular Coenzyme A Levels
This protocol is used to quantify the effect of PANK modulators on the downstream product of the enzymatic pathway.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., C3A human liver cells) and treat with the test compound (e.g., this compound or PZ-3022) for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them to release the intracellular contents, including CoA.
-
CoA Quantification: Measure the total CoA levels in the cell lysate. This can be done using various methods, including:
-
Enzymatic assays: These assays use enzymes for which CoA is a cofactor, and the reaction rate is proportional to the CoA concentration.
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive and specific method for quantifying CoA and its thioesters.
-
-
Data Normalization: Normalize the CoA levels to the total protein concentration in the lysate to account for variations in cell number.
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in the context of PKAN.
Experimental Workflow for a Radiochemical Kinase Assay
Caption: Workflow for determining the IC50 of this compound.
Logical Comparison of PKAN Therapeutic Strategies
Caption: Comparison of this compound with other PKAN therapeutic strategies.
A Comparative Analysis of PZ-2891 and Other Coenzyme A (CoA)-Modulating Compounds for Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PZ-2891, a novel pantothenate kinase (PANK) activator, with other compounds known to modulate Coenzyme A (CoA) levels and related pathways implicated in neurodegenerative diseases. The compounds included for comparison are VBIT-4, a VDAC1 oligomerization inhibitor; BGE-175, a PTGDR antagonist; and pantethine, a nutritional supplement. This analysis is based on publicly available preclinical and clinical data.
Executive Summary
This compound and its close analog BBP-671 represent a targeted approach to elevating CoA levels by allosterically activating PANK, the rate-limiting enzyme in CoA biosynthesis. This mechanism is particularly relevant for Pantothenate Kinase-Associated Neurodegeneration (PKAN), a disorder caused by mutations in the PANK2 gene.[1][2][3] Preclinical studies have demonstrated the ability of this compound to cross the blood-brain barrier, increase brain CoA levels, and rescue disease phenotypes in mouse models of PKAN, including improved motor function and extended lifespan.[1][2][4] VBIT-4, BGE-175, and pantethine modulate pathways related to mitochondrial health, neuroinflammation, and metabolic function, which are also implicated in neurodegeneration, but do not directly target the core CoA synthesis pathway in the same manner as this compound.
Data Presentation: Quantitative Comparison of CoA-Modulating Compounds
The following tables summarize the available quantitative data for this compound and the comparator compounds. It is important to note that these data are derived from different studies and experimental models, and direct head-to-head comparisons should be made with caution.
Table 1: In Vitro Efficacy and Potency
| Compound | Target | Assay | Result | Reference |
| This compound | PANK3 | Allosteric Activation | EC50 of 5.3 nM (for analog PZ-3022) | [5] |
| BBP-671 | Pantothenate Kinases | Allosteric Activation | - | [6][7][8][9][10] |
| VBIT-4 | VDAC1 Oligomerization | Inhibition in cell-based assays | - | [11][12][13][14][15] |
| BGE-175 | PTGDR (DP1 receptor) | Antagonism | - | [16][17][18] |
| Pantethine | Precursor for CoA synthesis | - | - |
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Key Findings | Reference |
| This compound | PKAN mouse model (Pank1/Pank2 neuronal knockout) | Increased brain CoA levels, improved weight gain, significantly increased locomotor activity, and extended median survival from 52 to 150 days. | [1][2][3][4] |
| BBP-671 | PKAN mouse model (Pank1/Pank2 neuronal knockout) | Significantly increased brain CoA, improved survival, weight gain, and motor function. | [10] |
| VBIT-4 | 5xFAD mouse model of Alzheimer's Disease | Prevented cognitive deficits, neuronal loss, and neuroinflammation. Reduced Aβ plaque area by 20%. | [11][12][14] |
| BGE-175 | Aged mice with viral infection | 90% survival in a lethal SARS-CoV-2 infection model (vs. 0% in control), demonstrating potent immunomodulatory and anti-inflammatory effects relevant to neuroinflammation. | [16][18] |
| Pantethine | Pank2 knockout mice on a ketogenic diet | Prevented the onset of a severe neuromuscular phenotype. | [19] |
Experimental Protocols
Measurement of Coenzyme A by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of total CoA in brain tissue, adapted from published procedures.[20][21][22][23][24]
1. Tissue Homogenization and Thioester Hydrolysis:
- Excise and weigh brain tissue.
- Homogenize the tissue in 1 mM potassium hydroxide (KOH) on ice.
- Incubate the homogenate for 2 hours at room temperature to hydrolyze all CoA thioesters to free CoA.
2. Derivatization:
- Neutralize the sample with an appropriate buffer (e.g., 1 M Trizma-HCl, pH 8.0).
- Add 100 mM monobromobimane (mBBr) in acetonitrile to derivatize the free CoA.
3. Solid Phase Extraction (SPE) Cleanup:
- Use a C18 SPE column.
- Wash the column with a solution of 50% methanol and 2% acetic acid.
- Elute the CoA-bimane derivative with 95% ethanol containing 50 mM ammonium formate.
4. HPLC Analysis:
- Inject the eluted sample onto a C18 HPLC column (e.g., Gemini C18, 3 µm, 100 Å, 4.6 mm x 150 mm).
- Use a gradient elution with Buffer A (50 mM KH2PO4, pH 4.6) and Buffer B (Acetonitrile).
- Detect the CoA-bimane derivative by fluorescence (λex = 393 nm, λem = 470 nm) or UV absorbance (λ = 393 nm).
- Quantify the CoA concentration by comparing the peak area to a standard curve of known CoA concentrations.
Cell Viability Assessment using MTT Assay
This protocol describes a general method for assessing the effect of compounds on the viability of neuronal cells (e.g., neuroblastoma cell lines).[25][26][27]
1. Cell Seeding:
- Culture neuroblastoma cells in a 96-well plate at a predetermined optimal density.
- Incubate overnight to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds (this compound, VBIT-4, BGE-175, pantethine) in culture medium.
- Replace the existing medium with the medium containing the test compounds.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
- Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
- Carefully remove the MTT-containing medium.
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of this compound as an allosteric activator of PANK3.
References
- 1. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. BridgeBio Pharma Presents Positive Phase 1 Data in Healthy [globenewswire.com]
- 8. bridgebio.com [bridgebio.com]
- 9. patientworthy.com [patientworthy.com]
- 10. mdsabstracts.org [mdsabstracts.org]
- 11. Targeting the overexpressed mitochondrial protein VDAC1 in a mouse model of Alzheimer’s disease protects against mitochondrial dysfunction and mitigates brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. nibn.co.il [nibn.co.il]
- 14. Groundbreaking Study: Israeli Scientists Curb Alzheimer's Symptoms by Manipulating an NAD-Linked Protein - NAD [nad.com]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Data Suggest PTGDR Antagonist Could Help Aging Immune Systems - BioSpace [biospace.com]
- 17. BioAge Initiates Phase 2 Trial of BGE-175 to Treat COVID-19 by Reversing Immune Aging [worldpharmatoday.com]
- 18. BioAge Initiates Phase 2 Trial of BGE-175 to Treat COVID-19 by Reversing Immune Aging, a Key Cause of Morbidity and Mortality in Older Patients [businesswire.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 21. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
- 24. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 25. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. texaschildrens.org [texaschildrens.org]
- 27. MTT (Assay protocol [protocols.io]
Independent Verification of PZ-2891's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of PZ-2891 and its derivatives with other therapeutic alternatives for Pantothenate Kinase-Associated Neurodegeneration (PKAN). The information is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for further research and development.
Introduction to this compound and the Therapeutic Strategy
This compound is a small molecule allosteric activator of pantothenate kinase (PANK), the enzyme responsible for the rate-limiting step in coenzyme A (CoA) biosynthesis.[1][2] In PKAN, mutations in the PANK2 gene lead to a deficiency in CoA, particularly in the brain, resulting in severe neurodegeneration.[3][4] this compound was designed to overcome this deficiency by activating other PANK isoforms, namely PANK1 and PANK3, thereby restoring CoA levels.[3][5] A key feature of this compound is its ability to cross the blood-brain barrier, a significant hurdle for many neurotherapeutics.[3][6]
Comparative Efficacy of PANK Activators
The primary therapeutic goal in PKAN is to increase CoA levels in the brain. Preclinical studies in mouse models of PKAN have demonstrated the efficacy of this compound and its successor, BBP-671 (also known as PZ-3022), in achieving this goal.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and BBP-671, and provide a comparison with the clinical trial outcomes of an alternative approach, fosmetpantotenate.
Table 1: In Vitro and In Vivo Coenzyme A (CoA) Elevation
| Compound | Model System | Tissue/Cell Type | Outcome | Reference |
| This compound | Cultured Human Liver Cells (C3A) | Whole Cell | Significant increase in intracellular CoA levels. | [3] |
| Wild-type Mice | Liver | Dose-dependent increase in total CoA. | [2] | |
| Wild-type Mice | Forebrain & Hindbrain | Dose-dependent increase in total CoA. | [2] | |
| BBP-671 (PZ-3022) | Cultured Human Liver Cells (C3A) | Whole Cell | Effective at increasing total CoA, comparable to this compound. | [7][8] |
| Wild-type Mice | Liver | Slightly more potent in elevating total CoA than this compound. | [8] | |
| PKAN Mouse Model | Brain | Significantly increased brain CoA levels. | [4] |
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Value | Significance | Reference |
| This compound | Half-life in mice | Short | Required frequent dosing. | [7][8] |
| BBP-671 (PZ-3022) | Half-life in mice | Longer than this compound | Improved metabolic stability and bioavailability. | [7][8] |
Table 3: In Vivo Efficacy in PKAN Mouse Model
| Treatment | Key Finding | Quantitative Data | Reference |
| This compound | Increased Lifespan | Median survival of 150 days vs. 52 days for untreated mice. | [3] |
| Improved Locomotor Activity | Increased time moving and greater distance traveled. | [4] | |
| Weight Gain | Immediate weight gain upon treatment. | [3] | |
| BBP-671 | Improved Survival | Significantly improved survival. | [4] |
| Improved Locomotor Activity | Increased time moving and greater distance traveled. | [4] | |
| Weight Gain | Improved weight gain. | [4] | |
| Neurochemical Restoration | Increased Glx/tCr and GABA/tCr ratios in the brain. | [5] |
Table 4: Comparison with Alternative Therapies
| Therapeutic Agent | Mechanism of Action | Key Outcome | Reference |
| This compound / BBP-671 | Allosteric PANK Activator | Preclinically effective in restoring brain CoA and improving phenotype. | [3][4] |
| Fosmetpantotenate | Phosphopantothenate Replacement | Failed to meet primary and secondary endpoints in a Phase II/III clinical trial. | [9] |
| Protected Phosphopantothenates | Bypass PANK2 | Ineffective due to inability to cross the blood-brain barrier. | [3] |
Experimental Protocols
In Vivo Efficacy Assessment in PKAN Mouse Model
A common model used for evaluating PKAN therapeutics is a knockout mouse with neuron-specific deletion of Pank1 and Pank2 genes.[5][10]
-
Animal Model: Pank1 and Pank2 floxed mice are crossed with mice expressing Cre recombinase under a neuron-specific promoter (e.g., Synapsin-Cre).
-
Treatment: this compound or BBP-671 is administered orally, often mixed with chow or via gavage.[4][10]
-
Locomotor Activity: Assessed using an open field test. Mice are placed in a novel arena, and their movement is tracked via video. Key metrics include total distance traveled and percentage of time in motion.[11]
-
Survival: Monitored daily, and Kaplan-Meier survival curves are generated.
-
CoA Measurement: Brain and liver tissues are collected post-mortem. Total CoA levels are quantified using a fluorescent derivatization assay or by mass spectrometry.[7][8]
-
Neurochemical Analysis: In vivo proton magnetic resonance spectroscopy (¹H MRS) can be used to measure brain metabolites such as glutamate+glutamine (Glx), GABA, and N-acetylaspartate (NAA) to assess neuronal health.[5][12]
In Vitro PANK Activity Assay
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer, MgCl₂, ATP, radiolabeled pantothenate (e.g., d-[1-¹⁴C]pantothenate), and the purified PANK enzyme (e.g., PANK3).[6][13]
-
Compound Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature.
-
Detection: The formation of radiolabeled phosphopantothenate is measured to determine the enzyme's activity.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as an allosteric activator of PANK, overcoming feedback inhibition.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of PANK activators in a PKAN mouse model.
Conclusion
The preclinical data strongly support the neuroprotective effects of this compound and its improved analog, BBP-671, in the context of PKAN. These compounds effectively cross the blood-brain barrier, increase brain CoA levels, and lead to significant improvements in survival and motor function in a relevant animal model. In comparison, other therapeutic strategies such as phosphopantothenate replacement have faced significant challenges, either due to poor blood-brain barrier penetration or lack of efficacy in clinical trials. The data presented in this guide underscore the potential of PANK activation as a promising therapeutic avenue for PKAN and warrant further investigation and clinical development.
References
- 1. Pantothenate Kinase Activation Restores Brain Coenzyme A in a Mouse Model of Pantothenate Kinase-Associated Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fosmetpantotenate Randomized Controlled Trial in Pantothenate Kinase–Associated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RePORT ⟩ RePORTER [reporter.nih.gov]
- 11. A Pantothenate Kinase-Deficient Mouse Model Reveals a Gene Expression Program Associated with Brain Coenzyme A Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proton magnetic resonance spectroscopy detects cerebral metabolic derangement in a mouse model of brain coenzyme a deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Evaluating the Specificity of PZ-2891 for PANK Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pantothenate kinase (PANK) modulator PZ-2891 with an alternative, PZ-3022. This analysis is supported by experimental data on their specificity for different PANK isoforms and includes a detailed experimental protocol for assessing inhibitor potency.
Pantothenate kinases are crucial enzymes in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The four human PANK isoforms (PANK1α, PANK1β, PANK2, and PANK3) exhibit distinct tissue distribution and regulatory mechanisms. This compound is a brain-penetrant PANK modulator that functions as an orthosteric inhibitor at high concentrations and an allosteric activator at lower, sub-saturating concentrations.[1] Its primary therapeutic application is in activating alternative PANK isoforms to compensate for deficiencies in PANK2, which is associated with Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1]
Comparative Specificity of PANK Modulators
The inhibitory activity of this compound and its analog, PZ-3022, against human PANK isoforms has been evaluated using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | PANK1β IC50 (nM) | PANK2 IC50 (nM) | PANK3 IC50/EC50 (nM) |
| This compound | 40.2 | 0.7 | 1.3 |
| PZ-3022 | Lower affinity than this compound | Lower affinity than this compound | 5.3 (EC50) |
*Specific IC50 values for PZ-3022 against PANK1β and PANK2 have not been reported in the reviewed literature; however, it is stated to have a lower affinity for all PANK isoforms compared to this compound.
Mechanism of Action: Allosteric Activation
This compound's unique mechanism involves binding to the PANK enzyme and locking it in a catalytically active conformation. This action makes the enzyme resistant to the normal feedback inhibition by acetyl-CoA, thereby increasing the overall production of CoA. This allosteric activation is particularly relevant in therapeutic contexts where bypassing a dysfunctional PANK2 is the goal.
Experimental Protocols
Pantothenate Kinase (PANK) Activity Assay for IC50 Determination
This protocol outlines a radiochemical assay used to determine the IC50 values of compounds against PANK isoforms.
Materials:
-
Purified, His-tagged human PANK isoforms (PANK1β, PANK2, PANK3)
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
2.5 mM ATP
-
d-[1-¹⁴C]pantothenate (specific activity, 22.5 mCi/mmol)
-
Test compound (e.g., this compound) at various concentrations
-
10% (v/v) acetic acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2.5 mM ATP.
-
Add 45 μM d-[1-¹⁴C]pantothenate to the reaction mixture.
-
Add the test compound at a range of concentrations (e.g., 0-10 μM) to the reaction mixture.
-
Initiate the reaction by adding 5 nM of the purified human PANK isoform (PANK1β, PANK2, or PANK3).
-
Incubate the reaction at 37°C for 10 minutes, ensuring the reaction is within the linear range.
-
Stop the reaction by adding 4 μl of 10% (v/v) acetic acid.
-
Quantify the amount of radiolabeled phosphopantothenate produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a suitable model, such as the Morrison equation for tight-binding inhibitors.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the isoform specificity of a PANK inhibitor.
Caption: Workflow for determining PANK isoform inhibitor specificity.
Signaling Pathway of Coenzyme A Biosynthesis
The diagram below illustrates the central role of Pantothenate Kinase in the Coenzyme A biosynthetic pathway and the point of action for PANK modulators like this compound.
Caption: Coenzyme A biosynthesis pathway and points of regulation.
References
A Comparative Review of Small Molecule Modulators for Pantothenate Kinase-Associated Neurodegeneration (PKAN)
For Researchers, Scientists, and Drug Development Professionals
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, debilitating neurodegenerative disorder characterized by progressive dystonia, parkinsonism, and iron accumulation in the brain.[1] The genetic basis of PKAN lies in mutations in the PANK2 gene, which encodes for pantothenate kinase 2, a critical enzyme in the biosynthesis of coenzyme A (CoA).[2][3] This deficiency is believed to lead to a cascade of downstream effects, including mitochondrial dysfunction and iron dyshomeostasis.[1] In recent years, the development of small molecule modulators has opened new avenues for therapeutic intervention. This guide provides a comparative review of the main classes of these modulators, supported by experimental data, to aid researchers in the field.
Therapeutic Strategies and Key Molecules
The current landscape of small molecule modulators for PKAN primarily revolves around three distinct strategies:
-
Pantothenate Kinase (PanK) Activation: This approach aims to compensate for the deficient PANK2 activity by activating other PanK isoforms (PANK1 and PANK3) that are still functional in PKAN patients.[3][4] The leading molecule in this class is PZ-2891 .
-
CoA Pathway Bypass: This strategy seeks to circumvent the enzymatic defect by providing a downstream intermediate of the CoA biosynthesis pathway. Fosmetpantotenate was a key candidate developed with this mechanism.[5][6]
-
Iron Chelation: Given the hallmark iron accumulation in the brains of PKAN patients, this approach utilizes iron chelators to reduce iron overload and mitigate its toxic effects.[7][8] Deferiprone is the most studied iron chelator for this indication.
Comparative Data of Small Molecule Modulators
The following table summarizes the key quantitative data for the representative small molecule modulators for PKAN.
| Molecule | Class | Mechanism of Action | Key Quantitative Data | Clinical Trial Outcome |
| This compound | PanK Activator | Allosteric activator of PANK1 and PANK3, preventing feedback inhibition by acetyl-CoA.[4][9] | EC50 (PANK3): 5.3 nM (for the improved analog PZ-3022)[10]. Orally bioavailable and crosses the blood-brain barrier.[2][11] In a mouse model of brain CoA deficiency, this compound therapy led to weight gain, improved locomotor activity, and a longer life span.[2][11] | Preclinical; has not yet entered clinical trials. |
| Fosmetpantotenate | CoA Pathway Bypass | Prodrug of phosphopantothenate, the product of the PanK-catalyzed reaction.[5][6] | In PANK2-knockdown neuroblastoma cells, 25 to 200 μM fosmetpantotenate increased free CoA levels by 2- to 4-fold.[5] | Phase III (FORT study): Failed to meet primary and secondary endpoints. No significant difference was observed between the treatment and placebo groups in improving function in PKAN patients as measured by the PKAN-ADL scale.[8][12][13][14][15] |
| Deferiprone | Iron Chelator | Binds to excess iron in the brain, facilitating its removal.[7][8] Capable of crossing the blood-brain barrier.[7] | TIRCON Phase II/III trial: Showed a reduction in brain iron accumulation in the globus pallidus as measured by MRI T2* relaxometry.[11][16][17] However, it did not show a statistically significant clinical improvement in the overall PKAN population, though a slight slowing of progression was noted in older, atypical patients.[16][18] | Showed target engagement (iron reduction) but did not demonstrate significant clinical efficacy in the primary endpoint for the overall PKAN population.[16][18][19] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
Pantothenate Kinase (PanK) Activity Assay (High-Throughput Screening)
A luciferase-based assay is commonly employed for high-throughput screening of PanK modulators.[20][21]
-
Reaction Setup: In a 384-well plate, PanK3 enzyme is incubated with ATP, pantothenate, and the test compound in a suitable buffer (e.g., 100 mM HEPES, pH 7.0, 10 mM MgCl2).[20][22]
-
Incubation: The reaction is incubated at 37°C to allow for the conversion of ATP to ADP. The substrate concentrations and incubation time are optimized to achieve approximately 35% ATP consumption in control wells.[20]
-
Detection: A kinase-glo® luminescent kinase assay reagent (Promega) containing luciferase and luciferin is added to the wells.
-
Measurement: The remaining ATP is converted to light by luciferase, and the luminescence is measured using a plate reader. A decrease in luminescence indicates PanK activity (ATP consumption), while an increase suggests inhibition.
Measurement of Coenzyme A Levels in Brain Tissue
Quantification of CoA levels in brain tissue is crucial for assessing the efficacy of PanK activators and bypass agents.[23][24]
-
Tissue Homogenization: Brain tissue is rapidly homogenized in a suitable buffer (e.g., potassium phosphate buffer) on ice to prevent degradation by acyl-CoA hydrolases.[23]
-
Solid-Phase Extraction: The homogenate is subjected to solid-phase extraction using an oligonucleotide purification cartridge to isolate acyl-CoA esters.[23]
-
HPLC Analysis: The extracted acyl-CoAs are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[24] A synthetic internal standard is used for accurate quantification.
Quantification of Brain Iron Accumulation using MRI
T2*-weighted magnetic resonance imaging (MRI) is a non-invasive method to quantify iron deposition in the brain.[11][17][25][26][27]
-
Image Acquisition: MRI scans are performed using a multi-echo T2*-weighted gradient echo sequence to acquire images at multiple echo times.
-
Region of Interest (ROI) Analysis: Regions of interest, such as the globus pallidus, are manually or automatically delineated on the MR images.[11]
-
T2* Relaxometry: The signal intensity within the ROIs is fitted to a mono-exponential decay curve across the different echo times to calculate the T2* relaxation time.
-
Iron Quantification: A shorter T2* value is indicative of a higher iron concentration. Changes in T2* values over time can be used to monitor the effect of iron chelation therapy.[11][17]
Conclusion
The development of small molecule modulators has provided hope for a disease with no approved treatment. While the PanK activator This compound has shown significant promise in preclinical models by targeting the upstream enzymatic defect, it has yet to be evaluated in humans. The CoA pathway bypass agent, fosmetpantotenate , unfortunately, did not demonstrate clinical efficacy in a Phase III trial, highlighting the challenges of this therapeutic approach. The iron chelator deferiprone has successfully demonstrated target engagement by reducing brain iron, but this did not translate into a statistically significant clinical benefit for the broader PKAN population in a large clinical trial.
Future research should focus on advancing promising preclinical candidates like the pantazines into clinical trials, exploring combination therapies, and developing more sensitive clinical endpoints for PKAN. The detailed experimental protocols and comparative data presented in this guide aim to facilitate further research and drug development efforts in the fight against this devastating disease.
References
- 1. A pilot trial of deferiprone in pantothenate kinase-associated neurodegeneration patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Diagnosis and Treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 6. Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. Fosmetpantotenate Randomized Controlled Trial in Pantothenate Kinase-Associated Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proposed Therapies for Pantothenate-Kinase-Associated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. haematologica.org [haematologica.org]
- 12. Retrophin’s fosmetpantotenate fails in Phase III trial for PKAN [clinicaltrialsarena.com]
- 13. physiciansweekly.com [physiciansweekly.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. patientworthy.com [patientworthy.com]
- 16. Deferiprone trial results produce positive findings for some with PKAN - NBIA Disorders Association [nbiadisorders.org]
- 17. A pilot trial of deferiprone for neurodegeneration with brain iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurologylive.com [neurologylive.com]
- 19. Safety and efficacy of deferiprone for pantothenate kinase-associated neurodegeneration: a randomised, double-blind, controlled trial and an open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A High-Throughput Screen Reveals New Small-Molecule Activators and Inhibitors of Pantothenate Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for PZ-2891
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of PZ-2891, a potent, orally bioavailable, and brain-penetrant pantothenate kinase (PANK) modulator.[1][2][3] Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of research activities. While this compound is shipped at ambient temperatures as a non-hazardous chemical for research purposes, it is crucial to handle it with the care required for any novel compound of unknown long-term toxicity.[4][5] This document outlines the necessary personal protective equipment (PPE), operational procedures for handling, and guidelines for disposal.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is used.[6] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Receiving and Storage | - Standard laboratory coat- Safety glasses- Nitrile gloves | Protects against incidental contact with the exterior of the container. |
| Weighing (Solid Form) | - Laboratory coat (fully buttoned)- Chemical splash goggles- Face shield (recommended)- Two pairs of nitrile gloves (or one pair of thicker, chemical-resistant gloves) | Minimizes risk of inhaling airborne particles and protects against skin and eye contact. The use of a fume hood or ventilated balance enclosure is strongly recommended.[7][8] |
| Preparing Solutions | - Laboratory coat- Chemical splash goggles- Nitrile gloves | Protects against splashes of the solvent and the dissolved compound.[9] Work should be performed in a chemical fume hood.[10] |
| General Handling | - Laboratory coat- Safety glasses- Nitrile gloves | Standard PPE for any work in a laboratory where chemical hazards are present.[6][11] |
Operational Procedures
Proper operational procedures are fundamental to minimizing exposure and preventing contamination. The following table provides a step-by-step guide for the safe handling of this compound.
| Stage | Procedure |
| Receiving | 1. Upon receipt, visually inspect the container for any signs of damage or leakage.2. Don appropriate PPE (lab coat, safety glasses, nitrile gloves).3. Record the date of receipt on the container. |
| Storage | 1. Store this compound in a cool, dry, and dark place.[5]2. For long-term storage (months to years), keep at -20°C.[4][5]3. For short-term storage (days to weeks), 0-4°C is acceptable.[4][5]4. Ensure the container is tightly sealed to prevent degradation. |
| Weighing | 1. Perform all weighing of solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[7][8]2. Use dedicated spatulas and weighing boats.3. Tare the weighing vessel before adding the compound.4. Handle the powder gently to avoid creating dust.5. Clean the balance and surrounding area thoroughly after use. |
| Solution Preparation | 1. Prepare solutions in a chemical fume hood.[10]2. This compound is soluble in DMSO.[4][12]3. Use appropriate glassware and ensure it is clean and dry.4. Add the solvent to the weighed this compound slowly.5. Ensure the solution is fully dissolved before use. |
| General Handling | 1. Always wear the minimum required PPE in the laboratory.[6]2. Wash hands thoroughly after handling the compound, even if gloves were worn.[10]3. Avoid eating, drinking, or applying cosmetics in the laboratory. |
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. All materials contaminated with this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | - Dispose of as hazardous chemical waste in a clearly labeled, sealed container.- Follow your institution's specific guidelines for solid chemical waste. |
| This compound Solutions | - Collect in a designated, sealed, and clearly labeled hazardous waste container.- Do not pour down the drain.[10] |
| Contaminated Materials (e.g., gloves, pipette tips, weighing boats) | - Place in a designated hazardous waste bag or container immediately after use.- Ensure the container is sealed before disposal. |
| Empty Containers | - Rinse the container three times with a suitable solvent (e.g., DMSO followed by ethanol).- Collect the rinsate as hazardous waste.- Deface the label on the empty container before disposing of it in the appropriate solid waste stream, as per institutional policy. |
Experimental Protocols and Signaling Pathways
Currently, there are no publicly available, detailed experimental protocols for the handling of this compound beyond its use in research as a PANK modulator. The primary mechanism of action of this compound involves the allosteric activation of pantothenate kinases, which are key enzymes in the biosynthesis of Coenzyme A (CoA).[1][3][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. ajmc.com [ajmc.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | CAS 2170608-82-7|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. westlab.com [westlab.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Redesigning therapies for pantothenate kinase–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
